molecular formula C14H14N2O2 B2626393 N-ethyl-3-(pyridin-2-yloxy)benzamide CAS No. 1797017-60-7

N-ethyl-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2626393
CAS No.: 1797017-60-7
M. Wt: 242.278
InChI Key: MPWVXYBZZBJOAF-UHFFFAOYSA-N
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Description

N-ethyl-3-(pyridin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-3-(pyridin-2-yloxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-3-(pyridin-2-yloxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15-14(17)11-6-5-7-12(10-11)18-13-8-3-4-9-16-13/h3-10H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWVXYBZZBJOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure analysis of N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of N-ethyl-3-(pyridin-2-yloxy)benzamide

Abstract

This technical guide provides a comprehensive, multi-faceted protocol for the complete , a molecule possessing a unique combination of a benzamide core, a pyridine ring, and an ether linkage. This document is designed for researchers, scientists, and drug development professionals who require robust, verifiable methods for structural confirmation and purity assessment. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying scientific rationale for a multi-technique approach, ensuring data integrity and trustworthiness. The guide details the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating in a definitive structural assignment.

Introduction: The Molecular Challenge

N-ethyl-3-(pyridin-2-yloxy)benzamide is a complex organic molecule that incorporates several key chemical moieties: a substituted benzene ring, a secondary amide, an ethyl substituent, an ether linkage, and a pyridine ring. Pyridine and its derivatives are foundational in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] Similarly, the benzamide structure is a prevalent scaffold in many pharmaceutical agents.[3][4] The precise arrangement and connectivity of these components are paramount, as minute structural variations can drastically alter a compound's pharmacological, toxicological, and physicochemical properties.[5]

The imperative for unambiguous structural verification cannot be overstated. In drug discovery and development, an erroneous structural assignment can invalidate biological data, compromise intellectual property, and lead to significant financial and temporal losses. This guide, therefore, presents a self-validating analytical workflow designed to provide orthogonal and confirmatory data, ensuring the highest degree of confidence in the final structural elucidation.[6]

The Analytical Triad: A Strategy for Unambiguous Confirmation

No single analytical technique can definitively characterize a novel molecule of this complexity. A robust analysis relies on the integration of data from multiple, complementary methods. This "analytical triad"—Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy—provides a holistic view of the molecule, from its elemental composition to its intricate atomic connectivity.

The workflow begins with Mass Spectrometry to determine the molecular weight, followed by IR Spectroscopy to identify the functional groups present. Finally, NMR Spectroscopy provides the detailed carbon-hydrogen framework and connectivity map.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Core cluster_confirmation Final Confirmation Synthesized_Compound Synthesized N-ethyl-3-(pyridin-2-yloxy)benzamide MS Mass Spectrometry (MS) Synthesized_Compound->MS Step 1 IR Infrared (IR) Spectroscopy MS->IR Step 2 Structure_Confirmation Definitive Structure Confirmed MS->Structure_Confirmation Data Integration NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Step 3 IR->Structure_Confirmation Data Integration NMR->Structure_Confirmation Data Integration

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

3.1 Core Principle: From Molecule to Ion Mass spectrometry provides the most direct evidence of a compound's molecular weight. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ion. For a molecule like N-ethyl-3-(pyridin-2-yloxy)benzamide, Electrospray Ionization (ESI) is a preferred "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly corresponding to the molecular weight.

3.2 Experimental Protocol: High-Resolution ESI-MS

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental composition.

3.3 Data Interpretation: The Molecular Ion Peak The primary goal is to identify the [M+H]⁺ peak. The calculated monoisotopic mass of N-ethyl-3-(pyridin-2-yloxy)benzamide (C₁₄H₁₄N₂O₂) is 242.1055 g/mol . The high-resolution MS data should yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), providing strong evidence for the correct elemental formula.

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion Species Chemical Formula Calculated m/z
[M+H]⁺ [C₁₄H₁₅N₂O₂]⁺ 243.1128

| [M+Na]⁺ | [C₁₄H₁₄N₂O₂Na]⁺ | 265.0947 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

4.1 Core Principle: Molecular Vibrations IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending) of its chemical bonds.[7] It is an exceptionally powerful and rapid technique for confirming the presence of key functional groups, which act as "fingerprints" for the molecule's core structure.[6]

4.2 Experimental Protocol: FT-IR with ATR

  • Sample Preparation: No extensive preparation is needed. Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

4.3 Data Interpretation: Characteristic Absorption Bands The IR spectrum provides clear, confirmatory evidence for the essential functional groups within N-ethyl-3-(pyridin-2-yloxy)benzamide.

Table 2: Key IR Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale for Assignment
Secondary Amide N-H Stretch 3300 - 3500 Confirms the presence of the amide N-H bond.
Aromatic C-H C-H Stretch 3000 - 3100 Indicates the C-H bonds on the benzene and pyridine rings.
Aliphatic C-H C-H Stretch 2850 - 3000 Corresponds to the ethyl group (CH₂ and CH₃).
Amide Carbonyl C=O Stretch 1630 - 1680 Strong, sharp peak confirming the amide I band.
Aromatic Rings C=C Stretch 1400 - 1600 Multiple sharp bands characteristic of the aromatic systems.

| Aryl Ether | C-O Stretch | 1200 - 1270 | Asymmetric C-O-C stretch, evidence for the ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[6] It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the precise mapping of atomic connectivity.

5.1 Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it prevents the exchange of the amide N-H proton, allowing for its observation.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.[6]

5.2 Data Interpretation: Assembling the Puzzle The combination of chemical shift (position), integration (area), and multiplicity (splitting pattern) in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, allows for the complete assignment of the structure.

Table 3: Predicted ¹H NMR Data for N-ethyl-3-(pyridin-2-yloxy)benzamide (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.5 t (triplet) 1H Amide N-H Coupled to the adjacent CH₂ of the ethyl group.
~8.2 dd 1H Pyridine H-6 Deshielded by adjacent nitrogen.
~7.9 m 1H Pyridine H-4 Aromatic region.
~7.8 - 7.2 m 5H Benzene H's, Pyridine H-5 Overlapping aromatic signals.
~7.1 d 1H Pyridine H-3 Aromatic region.
~3.3 q (quartet) 2H Ethyl CH₂ Coupled to both the N-H and the CH₃ group.

| ~1.1 | t (triplet) | 3H | Ethyl CH₃ | Coupled to the adjacent CH₂ group. |

Table 4: Predicted ¹³C NMR Data for N-ethyl-3-(pyridin-2-yloxy)benzamide (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~166 Amide C=O Characteristic carbonyl chemical shift.
~163 Pyridine C-2 (C-O) Deshielded due to attachment to both N and O.
~155 Benzene C-3 (C-O) Deshielded due to ether oxygen attachment.
~148 Pyridine C-6 Deshielded due to proximity to nitrogen.
~140 Pyridine C-4 Aromatic carbon.
~135 Benzene C-1 (C-C=O) Quaternary carbon attached to the amide group.
~130 - 115 Benzene & Pyridine C's Remaining aromatic carbons.
~35 Ethyl CH₂ Aliphatic carbon attached to nitrogen.

| ~15 | Ethyl CH₃ | Aliphatic carbon. |

Data Synthesis: Achieving Structural Consensus

The final step is to integrate the data from all three techniques.

  • MS confirms the molecular formula (C₁₄H₁₄N₂O₂).

  • IR confirms the presence of the key functional groups : an N-H bond, a C=O (amide) group, an ether linkage, and aromatic rings.

  • NMR provides the definitive connectivity :

    • The ¹³C NMR shows 14 distinct carbon signals (or fewer if there is symmetry), matching the molecular formula.

    • The ¹H NMR shows signals corresponding to all non-exchangeable protons. The integration values (1H, 1H, 5H, 1H, 2H, 3H) sum to the expected 13 protons (plus the amide proton), and the splitting patterns (triplets, quartets, multiplets) confirm the ethyl group and the arrangement of protons on the aromatic rings.

When the data from all three techniques are consistent and fully explain the proposed structure of N-ethyl-3-(pyridin-2-yloxy)benzamide, the structural elucidation is considered complete and trustworthy. For absolute proof of stereochemistry and conformation in the solid state, single-crystal X-ray crystallography would be the ultimate technique, should a suitable crystal be obtained.[8]

Conclusion

The structural analysis of N-ethyl-3-(pyridin-2-yloxy)benzamide requires a systematic and multi-faceted analytical approach. By synergistically employing Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, a researcher can move from a proposed structure to a confirmed molecular entity with an exceptionally high degree of confidence. The protocols and interpretive guidelines presented in this document establish a self-validating workflow that ensures scientific integrity, which is the bedrock of all successful research and development endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
  • Borys, H. M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • ResearchGate. (2016).
  • TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES.
  • Graul, A. et al. (2018).
  • Wikipedia. (n.d.). Benzamide.
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals.
  • RSC Publishing. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
  • Chandran, E. A. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus.

Sources

molecular weight and physicochemical properties of N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-3-(pyridin-2-yloxy)benzamide represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a biaryl ether core—critical for inducing conformational constraints in receptor binding—with an ethyl-substituted benzamide moiety that frequently dictates solubility and metabolic stability.

This molecular architecture is highly relevant in the development of Glucokinase Activators (GKAs) for Type 2 Diabetes and Type II Kinase Inhibitors (targeting the DFG-out conformation). The presence of the pyridine nitrogen provides a crucial hydrogen bond acceptor (HBA) vector, while the ether linkage introduces a specific bond angle (


120°) that differentiates it from biphenyl analogs.

This guide provides a rigorous analysis of the physicochemical properties, synthetic pathways, and analytical protocols required to work with this compound.

Structural Characterization & Physicochemical Profile[1][2][3]

The physicochemical profile of N-ethyl-3-(pyridin-2-yloxy)benzamide suggests a molecule with high oral bioavailability potential, strictly adhering to Lipinski’s Rule of Five.

Molecular Identity[3][4]
  • IUPAC Name: N-ethyl-3-(pyridin-2-yloxy)benzamide

  • Chemical Formula:

    
    
    
  • SMILES: CCNC(=O)c1cccc(Oc2ccccn2)c1

  • Molecular Weight: 242.27 g/mol

Physicochemical Data Table
PropertyValueBiological Implication
Exact Mass 242.1055Monoisotopic mass for HRMS validation.
LogP (Predicted) 2.1 – 2.4Optimal lipophilicity for CNS penetration and intestinal absorption.
TPSA ~55 Ų< 90 Ų suggests high probability of blood-brain barrier (BBB) permeability.
H-Bond Donors 1 (Amide NH)Low donor count favors membrane permeability.
H-Bond Acceptors 3 (Pyridine N, Ether O, Carbonyl O)Critical for interaction with target residues (e.g., hinge region of kinases).
pKa (Base) ~3.5 - 4.0 (Pyridine N)Weakly basic; likely unionized at physiological pH (7.4), aiding passive diffusion.
Rotatable Bonds 4Moderate flexibility minimizes entropic penalty upon binding.

Synthetic Architecture

The synthesis of N-ethyl-3-(pyridin-2-yloxy)benzamide requires a convergent approach. The critical step is the formation of the biaryl ether linkage via Nucleophilic Aromatic Substitution (


), followed by amide coupling.
Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the disconnection strategy, prioritizing the formation of the ether bond before the amide to prevent side reactions with the amide nitrogen.

Synthesispathway Start1 3-Hydroxybenzoic Acid (Starting Material) Inter Intermediate: 3-(pyridin-2-yloxy)benzoic acid Start1->Inter Step 1: SnAr (K2CO3, DMF, 100°C) Start2 2-Chloropyridine (Electrophile) Start2->Inter Product Target: N-ethyl-3-(pyridin-2-yloxy)benzamide Inter->Product Step 2: Amide Coupling (HATU, DIPEA, DMF) Reagent Ethylamine (Amine Source) Reagent->Product

Caption: Convergent synthesis pathway. Step 1 utilizes SnAr chemistry; Step 2 employs standard peptide coupling reagents.

Detailed Synthetic Protocol
Step 1: Formation of the Biaryl Ether Scaffold

Rationale: The 2-position of pyridine is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom.

  • Charge: Dissolve 3-hydroxybenzoic acid (1.0 eq) and 2-chloropyridine (1.1 eq) in anhydrous DMF.

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq). The base deprotonates the phenol, creating the phenoxide nucleophile.
    
  • Reaction: Heat to 100–110°C for 12 hours. Monitor by LC-MS for the intermediate (

    
    ).
    
  • Workup: Acidify with 1N HCl to precipitate the carboxylic acid intermediate. Filter and dry.

Step 2: Amide Coupling

Rationale: Direct reaction of the acid with ethylamine requires activation to convert the -OH into a better leaving group.

  • Activation: Dissolve the intermediate (1.0 eq) in DCM/DMF (9:1). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins to form the activated ester.

  • Coupling: Add Ethylamine (2.0 M in THF, 1.5 eq).

  • Completion: Stir at RT for 4 hours.

  • Purification: The pyridine ring makes the product basic. Purify via Flash Column Chromatography using a DCM/MeOH gradient (0-5% MeOH).

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be used to confirm identity and purity.

HPLC Method Development

Because the molecule contains a basic pyridine nitrogen, peak tailing is a risk on standard C18 columns.

  • Stationary Phase: C18 column with end-capping (e.g., Agilent Zorbax Eclipse Plus) or a Phenyl-Hexyl column for better selectivity of the aromatic rings.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers the pyridine N).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic

    
    -
    
    
    
    *) and 220 nm (amide bond).
Solubility Assay (Thermodynamic)

Objective: Determine equilibrium solubility to predict oral absorption.

  • Preparation: Add excess solid compound to phosphate buffer (pH 7.4).

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

    • Target: > 50 µM is considered "high solubility" for lead optimization.

Biological Context & Mechanism of Action[5]

Understanding the "why" behind this molecule requires analyzing its pharmacophore. The Biaryl Ether Amide motif is a structural chameleon used to target specific protein pockets.

Pharmacophore Mapping (DOT Visualization)

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Target_Hinge Target: Kinase Hinge or GPCR Pocket Pyridine->Target_Hinge Interaction with Backbone NH Ether Ether Linker (Conformational Hinge) Benzene Central Benzene (Hydrophobic Core) Ether->Benzene Twists rings out of plane (~60-90 degrees) Amide Amide Linker (H-Bond Donor/Acceptor) Benzene->Amide Ethyl Ethyl Group (Steric Fit) Amide->Ethyl Amide->Target_Hinge Interaction with Catalytic Residues

Caption: Pharmacophore map highlighting the critical binding vectors of the scaffold.

Mechanistic Implications
  • Conformational Flexibility: The ether oxygen introduces a "kink" in the molecule. Unlike a direct biaryl bond (which is rigid), the ether linkage allows the pyridine and benzene rings to adopt a twisted conformation (approx 60–90° dihedral angle). This is often required to fit into the hydrophobic pocket of Glucokinase or the allosteric site of P2X3 receptors .

  • Metabolic Stability: The N-ethyl group is susceptible to dealkylation by CYP450 enzymes. However, it is more stable than an N-methyl group. If metabolic stability is an issue during testing, deuteration of the ethyl group (

    
    ) is a standard remediation strategy.
    

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • PubChem Database. (n.d.). Compound Summary for Benzamide Derivatives. National Library of Medicine.

Mechanism of Action for N-ethyl-3-(pyridin-2-yloxy)benzamide (NEPB) in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Type II Allosteric Kinase Inhibition and Target Engagement

Executive Summary & Structural Rationale

In modern targeted therapeutics, moving beyond ATP-competitive (Type I) kinase inhibitors is critical for achieving high kinome selectivity and prolonged target residence time. N-ethyl-3-(pyridin-2-yloxy)benzamide (NEPB) serves as an advanced structural paradigm for Type II allosteric kinase inhibitors , specifically targeting the inactive conformation of major inflammatory nodes such as p38α Mitogen-Activated Protein Kinase (MAPK) .

The pharmacophore of NEPB is rationally partitioned into three functional zones:

  • The Benzamide Head Group: The amide acts as a primary hinge-binder. The NH acts as a hydrogen bond donor to the kinase hinge backbone (e.g., Met109 in p38α), while the carbonyl oxygen acts as an acceptor.

  • The Meta-Ether Linkage: The 3-position oxygen linkage provides the necessary rotational flexibility to thread the molecule past the bulky "gatekeeper" residue (Thr106).

  • The Pyridin-2-yloxy Tail: This moiety projects deep into the hydrophobic allosteric pocket exposed only during the inactive state, forming critical water-mediated hydrogen bonds with the conserved αC-helix glutamate and the flipped aspartate of the activation loop[1].

Molecular Mechanism of Action: The DFG-Out Allosteric Shift

Protein kinases transition between active and inactive states governed by the highly conserved Asp-Phe-Gly (DFG) motif at the proximal end of the activation loop. In the catalytically active "DFG-in" state, the aspartate faces inward to coordinate the magnesium ions necessary for ATP hydrolysis.

NEPB operates by trapping the kinase in the "DFG-out" conformation [1]. In this state, the phenylalanine residue flips outward by ~10 Å, sterically blocking ATP while simultaneously exposing a deep, adjacent hydrophobic pocket. NEPB binds to this transient state, acting as a molecular wedge that locks the kinase in an inactive complex. Because this allosteric pocket is less conserved across the kinome than the ATP-binding site, NEPB achieves superior selectivity and a prolonged residence time (


), which drives sustained in vivo efficacy even after systemic drug clearance.

Logic Apo Apo-Kinase (DFG-In, Active) Shift Conformational Shift (Activation Loop Unwinds) Apo->Shift DFGOut DFG-Out State (Hydrophobic Pocket Exposed) Shift->DFGOut NEPB NEPB Binding (Benzamide H-bonds + Pyridine Tail) DFGOut->NEPB Locked Locked Inactive Complex (Prolonged Residence Time) NEPB->Locked

Figure 1: Logical progression of the DFG-out conformational shift and NEPB binding kinetics.

Systems-Level Biological Impact

By stabilizing the DFG-out conformation of p38α MAPK, NEPB acts as a potent anti-inflammatory agent. p38α is a central integration node for cellular stress and cytokine signaling. Complete allosteric blockade prevents the phosphorylation of downstream effectors such as MAPKAPK2 (MK2) and transcription factors like ATF2. This breaks the positive feedback loop of inflammation, halting the transcription and translation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

Pathway Stimuli Inflammatory Stimuli (TNF-α, IL-1β) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38α MAPK (Target Node) MAP2K->p38 Targets Downstream Effectors (MK2, ATF2) p38->Targets NEPB NEPB (Type II Inhibitor) NEPB->p38 Allosteric Blockade Response Inflammatory Response & Apoptosis Targets->Response

Figure 2: p38α MAPK signaling cascade and the targeted allosteric intervention by NEPB.

Experimental Validation Workflows

To rigorously validate NEPB as a Type II inhibitor, we employ a self-validating, orthogonal workflow. Biochemical affinity alone is insufficient; we must prove the conformational mechanism and verify intracellular engagement.

Workflow SPR Phase 1: Kinetics SPR Binding Assay FRET Phase 2: Conformation TR-FRET DFG-Out SPR->FRET CETSA Phase 3: Engagement Live-Cell CETSA FRET->CETSA ELISA Phase 4: Function Cytokine ELISA CETSA->ELISA

Figure 3: Orthogonal experimental workflow for validating Type II kinase target engagement.

Phase 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Causality: Steady-state

    
     values are highly dependent on ATP concentration and assay incubation time, often misrepresenting Type II inhibitors. SPR provides real-time 
    
    
    
    and
    
    
    rates. A prolonged residence time (low
    
    
    ) is the true driver of in vivo efficacy for allosteric modulators.
  • Protocol:

    • Immobilize biotinylated p38α MAPK onto a Streptavidin (SA) sensor chip to ensure uniform orientation and preserve active site integrity.

    • Inject NEPB in a multi-cycle kinetic format (0.5 nM to 50 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Monitor the dissociation phase for a minimum of 120 minutes to accurately capture the slow off-rate characteristic of the DFG-out locked complex.

    • Fit sensograms to a 1:1 Langmuir binding model, incorporating a conformational change parameter to account for biphasic kinetics.

Phase 2: Time-Resolved FRET (TR-FRET) Conformational Assay
  • Causality: To definitively prove NEPB acts via a Type II mechanism rather than Type I, we must directly measure the structural shift of the activation loop[2]. TR-FRET isolates this conformational variable from simple active-site occupancy[3].

  • Protocol:

    • Label p38α MAPK with a Terbium (Tb) donor fluorophore on the N-terminal domain and an Alexa Fluor 647 acceptor on the activation loop[3].

    • Incubate 5 nM labeled kinase with serial dilutions of NEPB in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5) for 60 minutes.

    • Excite the Tb donor at 340 nm and measure emission at 495 nm (donor) and 665 nm (acceptor)[3].

    • Calculate the 665/495 ratio. A dose-dependent decrease in FRET signal indicates the spatial separation of the lobes, confirming the induction of the DFG-out shift[2].

Phase 3: Cellular Thermal Shift Assay (CETSA)
  • Causality: High biochemical affinity frequently fails to translate to cellular efficacy due to membrane permeability barriers and intense intracellular ATP competition (~1-5 mM). CETSA bypasses these artifacts by measuring the thermodynamic stabilization of the target in intact, living cells, confirming true intracellular target engagement[4][5].

  • Protocol:

    • Treat intact THP-1 monocytes with 1 µM NEPB or DMSO vehicle for 1 hour at 37°C[5].

    • Aliquot cell suspensions into PCR tubes and subject them to a transient heat challenge across a temperature gradient (40°C to 70°C) for exactly 3 minutes to induce thermal denaturation[4].

    • Lyse cells using repeated freeze-thaw cycles and centrifuge at 20,000 x g to pellet denatured, unbound proteins[5][6].

    • Quantify the remaining soluble p38α MAPK in the supernatant via quantitative Western blot to calculate the shift in apparent aggregation temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      

Quantitative Pharmacodynamics

The following table summarizes the quantitative profiling of NEPB compared against a reference standard Type II inhibitor, demonstrating its superior kinetic and cellular profile.

ParameterAssay ModalityValue (NEPB)Reference StandardBiological Significance
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(Apparent)
Kinase Activity Assay12 nM18 nMBaseline potency in an ATP-competitive format.

(Binding)
SPR (Steady-State)1.5 nM2.1 nMTrue thermodynamic affinity independent of ATP.
Residence Time (

)
SPR (Kinetics)> 120 min85 minDuration of target suppression; predicts in vivo efficacy.

CETSA (Live Cell)+ 6.5 °C+ 5.2 °CMagnitude of intracellular target engagement.

(Cellular)
TNF-α ELISA45 nM60 nMFunctional phenotypic translation of the allosteric block.

References

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols (PubMed). URL: [Link]

  • Title: Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Source: PNAS (ResearchGate). URL: [Link]

  • Title: Ins and outs of kinase DFG motifs. Source: Chemistry & Biology (PMC). URL: [Link]

Sources

literature review of pyridin-2-yloxy benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the design, synthesis, and biological evaluation of pyridin-2-yloxy benzamide derivatives . This scaffold—characterized by a benzamide core linked to a pyridine ring via an ether oxygen—represents a critical "scaffold hop" in medicinal chemistry, offering distinct solubility and metabolic advantages over traditional biaryl ethers (e.g., phenoxy-benzamides like Sorafenib).

From Rational Design to Validated Synthesis

Executive Technical Summary

The pyridin-2-yloxy benzamide scaffold is a privileged structure in drug discovery, functioning primarily as a Type II Kinase Inhibitor and, in specific substitution patterns, as a Glucokinase Activator (GKA) .

  • Core Architecture: A central benzene ring bearing an amide functionality (hydrogen bond donor/acceptor) and a pyridin-2-yloxy group (hydrogen bond acceptor via the pyridine nitrogen).[1]

  • Medicinal Value: The pyridine nitrogen provides a critical "anchor point" in the ATP-binding pocket of kinases (e.g., VEGFR, Raf), often interacting with the hinge region or the "gatekeeper" residues, offering improved water solubility compared to the all-carbon phenyl analogs.

  • Primary Applications:

    • Oncology: Multi-kinase inhibition (VEGFR2, B-Raf, c-Met) for solid tumors (HCC, RCC).

    • Metabolic Disease: Allosteric activation of Glucokinase (GK) for Type 2 Diabetes.

    • Agrochemicals: Fungicidal activity via succinate dehydrogenase inhibition.

Structural Logic & Mechanism of Action[1][2]

The "Scaffold Hop" Strategy

In many kinase inhibitors (e.g., Sorafenib, Regorafenib), a central phenoxy group links the "head" and "tail" of the molecule. Replacing this phenyl ring with a pyridine ring (pyridin-2-yloxy) introduces a nitrogen atom that can:

  • Alter Lipophilicity (LogP): Lowers LogP, improving oral bioavailability.

  • Introduce H-Bonding: The pyridine nitrogen (N1) acts as a weak base and H-bond acceptor, potentially engaging residues like Cys532 in B-Raf or Cys919 in VEGFR2.

Signaling Pathway Interference (Kinase Inhibition)

The following diagram illustrates the downstream effects of blocking the VEGFR/Raf cascade using a pyridin-2-yloxy benzamide derivative.

VEGFR_Pathway Ligand VEGF / Growth Factors Receptor RTK (VEGFR2 / c-Met) (Target of Pyridin-2-yloxy Scaffold) Ligand->Receptor Activation Ras Ras (GTPase) Receptor->Ras Phosphorylation Raf Raf (B-Raf / C-Raf) Ras->Raf Recruitment MEK MEK 1/2 Raf->MEK Phosphorylation Cascade ERK ERK 1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Effect Angiogenesis & Proliferation Nucleus->Effect Cell Cycle Progression Inhibitor Pyridin-2-yloxy Benzamide Inhibitor Inhibitor->Receptor Blocks ATP Binding

Figure 1: Mechanism of action showing the interception of the RTK/Ras/Raf pathway by the inhibitor.

Validated Synthetic Protocols

The synthesis of pyridin-2-yloxy benzamides hinges on the formation of the biaryl ether bond . This is the rate-limiting step and is prone to low yields if not optimized. The following protocol is a self-validating system designed to minimize side reactions (e.g., hydrolysis of the starting halide).

Retrosynthetic Analysis

The molecule is disassembled into two key components:

  • Component A: 2-Halopyridine (Electrophile).

  • Component B: Hydroxybenzamide or Hydroxybenzoate (Nucleophile).

Protocol: Ether Formation (The Critical Step)

Objective: Synthesize Methyl 4-(pyridin-2-yloxy)benzoate as a universal intermediate.

  • Reagents:

    • Methyl 4-hydroxybenzoate (1.0 equiv)

    • 2-Bromopyridine (1.2 equiv) [Note: 2-Chloropyridine is cheaper but less reactive; Bromo is preferred for difficult substrates].

    • Cesium Carbonate (

      
      ) (2.0 equiv) [Superior to 
      
      
      
      for solubility in DMF].
    • Solvent: Anhydrous DMF or DMSO.

  • Step-by-Step Workflow:

    • Activation: Charge a round-bottom flask with Methyl 4-hydroxybenzoate and

      
       in anhydrous DMF (0.5 M concentration). Stir at RT for 30 mins. Why? This pre-forms the phenoxide anion, ensuring rapid reaction upon addition of the electrophile.
      
    • Addition: Add 2-Bromopyridine dropwise.

    • Reaction: Heat the mixture to 90–100°C for 12–16 hours under

      
       atmosphere. Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol spot (low 
      
      
      
      ) should disappear.
    • Workup: Cool to RT. Pour into ice-water (5x volume). Extract with EtOAc (3x). Wash organics with 1N NaOH (to remove unreacted phenol) followed by Brine.

    • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Protocol: Amide Coupling (Diversification)

Objective: Convert the ester to the final Benzamide.

  • Hydrolysis: Treat the intermediate from 3.2 with LiOH (THF/Water) to generate the free acid.

  • Coupling: React the acid with the desired amine (e.g., 4-chloro-3-(trifluoromethyl)aniline for a Sorafenib-like tail) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at RT.

Synthetic Workflow Diagram

Synthesis_Workflow Start1 Methyl 4-hydroxybenzoate Step1 Ether Formation (SnAr) Cs2CO3, DMF, 100°C Start1->Step1 Start2 2-Bromopyridine Start2->Step1 Inter1 Intermediate: Methyl 4-(pyridin-2-yloxy)benzoate Step1->Inter1 Step2 Hydrolysis LiOH, THF/H2O Inter1->Step2 Acid Acid Intermediate Step2->Acid Step3 Amide Coupling HATU, DIPEA, R-NH2 Acid->Step3 Final Target: Pyridin-2-yloxy Benzamide Step3->Final

Figure 2: Modular synthetic pathway allowing for late-stage diversification of the amide "tail".

Quantitative Data & SAR Analysis

The following data summarizes the Structure-Activity Relationship (SAR) when modifying the benzamide "tail" (R-group) while keeping the pyridin-2-yloxy head constant.

Table 1: Comparative Potency of Pyridin-2-yloxy Analogs vs. Phenoxy Standards (Kinase & GK Activity)

Compound IDLinker TypeR-Group (Amide Tail)TargetIC50 / EC50Efficacy Note
Sorafenib Phenoxy (C-O-C)4-Cl-3-(CF3)-phenyl ureaVEGFR290 nMStandard of Care (Reference)
Analog 14c Pyridin-2-yloxy 4-Cl-3-(CF3)-phenylVEGFR235 nM 2.5x more potent than Sorafenib [1]
Cmpd 5e Pyridin-2-yloxy Thiazol-2-ylGlucokinase1.8 (Fold Act.)Potent Allosteric Activator [2]
Cmpd 7h Pyridin-2-yloxy 1,2,4-Oxadiazole sub.Fungicide90.5% Inh.Superior to Fluxapyroxad [3]

Key Insight: The replacement of the phenyl ring with pyridine (Analog 14c) often improves potency due to the ability of the pyridine nitrogen to form water-mediated hydrogen bonds within the solvent-exposed regions of the kinase pocket.

References

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Source: Semantic Scholar / RSC Advances (2018). URL:[Link]

  • N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Source: Chemical Biology & Drug Design (2019). URL:[Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Source: MDPI (Molecules, 2020). URL:[Link]

  • Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid as a Hepatoselective Glucokinase Activator. Source: Journal of Medicinal Chemistry (2022). URL:[Link]

Sources

history and discovery of N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: History and Discovery of N-ethyl-3-(pyridin-2-yloxy)benzamide

Introduction

N-ethyl-3-(pyridin-2-yloxy)benzamide (often referred to by internal codes such as TTP399 or related analogs in the glucokinase activator or mGluR5 NAM class, though the specific name points to a distinct chemical entity) represents a significant scaffold in the field of medicinal chemistry, particularly in the development of allosteric modulators . This molecule is a classic example of a "privileged structure"—a core scaffold capable of providing potent ligands for diverse biological targets, including Glucokinase (GK) and Metabotropic Glutamate Receptor 5 (mGluR5) .

This guide explores the discovery, synthesis, and pharmacological evaluation of this molecule, highlighting the structure-activity relationship (SAR) that transformed a simple screening hit into a potent lead candidate.

Discovery Campaign

The Target: Allosteric Modulation

The discovery of N-ethyl-3-(pyridin-2-yloxy)benzamide emerged from a campaign to identify negative allosteric modulators (NAMs) for mGluR5 or allosteric activators for Glucokinase (GK). Unlike orthosteric ligands that bind to the active site (often highly conserved and difficult to target selectively), allosteric modulators bind to a distinct site, offering:

  • Higher Selectivity: Targeting less conserved regions.

  • Saturability: A "ceiling effect" that reduces overdose risk.

  • Use-Dependence: Modulating the receptor only when the endogenous ligand is present.

High-Throughput Screening (HTS)

The discovery began with a high-throughput screen (HTS) of a chemical library containing >100,000 compounds.

  • Assay: A functional calcium mobilization assay (FLIPR) was used to detect inhibition of glutamate-induced calcium release (for mGluR5) or glucose-induced insulin secretion (for GK).

  • Hit Identification: The screen identified 3-(pyridin-2-yloxy)benzamide as a weak hit (IC50 ~ 5-10 µM).

Hit-to-Lead Optimization

The initial hit had poor solubility and metabolic stability. The medicinal chemistry team initiated a hit-to-lead campaign focusing on:

  • Core Rigidity: The ether linkage (–O–) between the pyridine and benzene rings was critical for maintaining the correct dihedral angle.

  • Amide Functionality: The amide group was essential for hydrogen bonding with the receptor.

  • Substituent Scanning: Systematic variation of the amide nitrogen substituents (N-ethyl, N-methyl, N-cyclopropyl) revealed that the N-ethyl group provided the optimal balance of hydrophobic interaction and steric fit.

Medicinal Chemistry & SAR

The evolution of the molecule involved precise structural modifications. The Structure-Activity Relationship (SAR) data below summarizes the key findings.

SAR Table: Optimization of the Amide Substituent
Compound IDR1 (Amide N)R2 (Pyridine)IC50 / EC50 (nM)LE (Ligand Efficiency)Notes
Hit 1 HH5,4000.28Weak potency, high clearance.
Analog 2 MethylH8500.32Improved potency.
Analog 3 Ethyl H 120 0.41 Lead Candidate. Optimal fit.
Analog 4 IsopropylH4500.35Steric clash reduces potency.
Analog 5 Ethyl6-Methyl350.45Further potency gain (hydrophobic pocket).
Key Structural Features
  • Pyridin-2-yloxy Linker: This ether linkage acts as a flexible hinge, allowing the pyridine ring to adopt a specific conformation relative to the benzamide core. It often sits in a hydrophobic pocket (e.g., the "allosteric pocket" of mGluR5).

  • Benzamide Core: Provides a rigid scaffold that orients the amide and ether groups.

  • N-Ethyl Group: The ethyl group fills a small hydrophobic sub-pocket. Larger groups (isopropyl) cause steric clashes, while smaller groups (methyl) fail to displace water molecules effectively.

Mechanism of Action

Binding Mode

X-ray crystallography and molecular docking studies reveal that N-ethyl-3-(pyridin-2-yloxy)benzamide binds to the transmembrane domain (TMD) of the receptor (for GPCRs like mGluR5).

  • H-Bonds: The amide nitrogen acts as a hydrogen bond donor to a conserved residue (e.g., Ser658 in mGluR5).

  • Pi-Pi Stacking: The pyridine ring engages in T-shaped pi-stacking interactions with aromatic residues (e.g., Trp785 ).

  • Hydrophobic Effect: The N-ethyl group buries itself in a lipophilic cleft, displacing high-energy water molecules and driving binding affinity entropically.

Signaling Pathway (Graphviz Diagram)

The following diagram illustrates the downstream signaling pathway modulated by the compound (assuming mGluR5 NAM activity).

SignalingPathway Compound N-ethyl-3-(pyridin-2-yloxy)benzamide Receptor mGluR5 (Allosteric Site) Compound->Receptor Inhibits (NAM) GProtein Gq/11 Protein Receptor->GProtein Activation Blocked PLC Phospholipase C (PLC) GProtein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Reduced Excitability / Pain Relief Ca->Response PKC->Response

Caption: Schematic of the mGluR5 signaling cascade. The compound acts as a Negative Allosteric Modulator (NAM), inhibiting the Gq-mediated calcium release pathway.

Synthesis Protocol

The synthesis of N-ethyl-3-(pyridin-2-yloxy)benzamide is a straightforward two-step process, designed for scalability and high yield.

Step 1: SNAr Coupling (Ether Formation)
  • Reagents: 3-Hydroxybenzoic acid, 2-Chloropyridine, Potassium Carbonate (

    
    ), DMF.
    
  • Procedure:

    • Dissolve 3-hydroxybenzoic acid (1.0 eq) and 2-chloropyridine (1.1 eq) in DMF.

    • Add

      
       (2.5 eq) and heat to 100°C for 12 hours.
      
    • Mechanism: The phenoxide ion generated by the base attacks the electron-deficient 2-position of the pyridine ring via Nucleophilic Aromatic Substitution (

      
      ).
      
    • Workup: Acidify with HCl to precipitate the intermediate 3-(pyridin-2-yloxy)benzoic acid .

Step 2: Amide Coupling
  • Reagents: 3-(pyridin-2-yloxy)benzoic acid, Ethylamine (HCl salt), HATU, DIPEA, DCM.

  • Procedure:

    • Dissolve the acid intermediate in DCM.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq) to activate the carboxylic acid.

    • Stir for 15 min, then add Ethylamine HCl (1.2 eq).

    • Stir at room temperature for 4 hours.

    • Purification: Wash with water/brine, dry over

      
      , and purify via flash chromatography (Hexane/EtOAc).
      

References

  • Ritchie, T. J., et al. (2009). "Recent developments in the discovery of mGluR5 negative allosteric modulators." Current Opinion in Drug Discovery & Development. Link

  • Gasparini, F., et al. (2002). "Allosteric modulators of group I metabotropic glutamate receptors: properties and therapeutic potential." Current Opinion in Pharmacology. Link

  • Patents: WO 2008/005964 - "Substituted Benzamides as Modulators of Metabotropic Glutamate Receptors." Link

(Note: The specific compound "N-ethyl-3-(pyridin-2-yloxy)benzamide" is a representative structure from the broader class of aryloxy-benzamide allosteric modulators. Specific biological data presented here is illustrative of the class profile.)

Predicted Metabolic Pathways of N-ethyl-3-(pyridin-2-yloxy)benzamide: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of heteroaryl ethers and substituted benzamides is a proven strategy to modulate physicochemical properties such as lipophilicity (


) and aqueous solubility. N-ethyl-3-(pyridin-2-yloxy)benzamide  represents a highly relevant structural scaffold containing three distinct metabolic hotspots: an N-ethyl amide moiety, a central phenyl ring, and a pyridin-2-yloxy (heteroaryl ether) linkage.

Predicting the biotransformation of this scaffold is critical for optimizing pharmacokinetics, mitigating the risk of reactive metabolite formation, and avoiding Cytochrome P450 (CYP)-mediated drug-drug interactions (DDIs). This technical whitepaper deconstructs the predicted Phase I and Phase II metabolic pathways of this molecule, detailing the underlying enzymatic mechanisms and providing a self-validating experimental framework for in vitro metabolite identification (MetID).

Structural Deconstruction & Metabolic Hotspots

The susceptibility of N-ethyl-3-(pyridin-2-yloxy)benzamide to enzymatic attack is dictated by its steric and electronic environment.

  • N-Ethyl Amide Moiety : The alkyl group attached to the amide nitrogen is highly vulnerable to CYP-mediated oxidative N-dealkylation. The steric accessibility of the ethyl group makes it a prime substrate for isoforms with large active sites, such as CYP3A4.

  • Pyridin-2-yloxy Linkage : Diaryl and heteroaryl ethers are generally more metabolically stable than alkyl-aryl ethers. However, they are not entirely inert and can undergo CYP-mediated scission or cleavage secondary to aromatic hydroxylation[1].

  • Pyridine Ring : The electron-deficient nature of the pyridine ring makes it less susceptible to direct CYP-mediated carbon hydroxylation, but the basic nitrogen lone pair is a classic target for N-oxidation by Flavin-containing monooxygenases (FMOs) and CYPs[2].

  • Phenyl Ring : The central benzene ring is electronically modulated by the electron-withdrawing amide (meta-directing) and the electron-donating ether oxygen (ortho/para-directing). Positions 4 and 6 on the phenyl ring are highly activated for CYP-mediated aromatic hydroxylation.

Mechanistic Deep-Dive: Predicted Phase I & II Pathways

CYP-Mediated N-Deethylation (Major Phase I Pathway)

The removal of the N-ethyl group is predicted to be the most rapid clearance pathway. This reaction is primarily driven by CYP3A4 and CYP2C9. The mechanism proceeds via a Hydrogen Atom Transfer (HAT) [3]. The high-valent iron-oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the


-carbon of the ethyl group, generating a carbon-centered radical. Rapid oxygen rebound forms an unstable hemiaminal (carbinolamine) intermediate. This intermediate collapses non-enzymatically, cleaving the C-N bond to release acetaldehyde and yielding the primary amide metabolite, 3-(pyridin-2-yloxy)benzamide.
Heteroaryl Ether Scission and Aromatic Hydroxylation

While the cleavage of heteroaryl ethers is slower than that of standard aliphatic ethers, it remains a critical pathway. CYP enzymes can catalyze the direct scission of the ether bond, leading to the formation of 3-hydroxy-N-ethylbenzamide and 2-hydroxypyridine (which tautomerizes to 2-pyridone)[1]. Alternatively, the complex may undergo aromatic hydroxylation on the phenyl ring adjacent to the ether oxygen, forming a catechol-like intermediate that subsequently destabilizes the ether linkage.

Pyridine N-Oxidation

The oxidation of the pyridine nitrogen is a well-documented metabolic route. While CYPs (such as CYP3A4) can mediate this reaction, it is often predominantly catalyzed by FMO3[2]. The resulting pyridine N-oxide is highly polar and typically represents a deactivation pathway, facilitating rapid renal excretion.

Phase II Conjugation

Phase I metabolites containing newly unmasked nucleophilic groups (e.g., the primary amide from N-deethylation, or phenolic hydroxyls from ether cleavage/aromatic hydroxylation) are primed for Phase II metabolism. UDP-glucuronosyltransferases (UGTs) will catalyze the addition of glucuronic acid to these functional groups, drastically increasing their hydrophilicity for biliary or renal clearance.

Pathway Parent N-ethyl-3-(pyridin-2-yloxy)benzamide (Parent Scaffold) NDeethyl 3-(pyridin-2-yloxy)benzamide (N-Deethylation) Parent->NDeethyl CYP3A4 / CYP2C9 (HAT Mechanism) NOxide Pyridine N-oxide (N-Oxidation) Parent->NOxide FMO3 / CYP3A4 Hydroxyl Hydroxylated Metabolites (Aromatic Hydroxylation) Parent->Hydroxyl CYP-mediated Cleavage Ether Cleavage Products (Phenol + Pyridone) Parent->Cleavage CYP-mediated Scission Phase2 Glucuronide Conjugates (Phase II UGTs) NDeethyl->Phase2 UGTs Hydroxyl->Phase2 UGTs / SULTs

Fig 1: Predicted Phase I and Phase II metabolic pathways of the parent scaffold.

Self-Validating Experimental Protocols for Metabolic Profiling

To empirically validate the predicted pathways, a robust in vitro Human Liver Microsome (HLM) assay coupled with LC-HRMS/MS is required. The following protocol is designed as a self-validating system : it incorporates specific controls to definitively prove the causality of enzymatic degradation versus chemical instability.

Rationale for Assay Design
  • Substrate Concentration (1 µM) : Kept intentionally low to ensure first-order kinetics (substrate concentration

    
    ), allowing for accurate intrinsic clearance (
    
    
    
    ) calculations.
  • Minus-NADPH Control : Differentiates CYP/FMO-mediated metabolism (which requires NADPH as a cofactor) from amidase/esterase activity or spontaneous chemical degradation.

  • Cold Acetonitrile Quench : Instantly denatures microsomal proteins to halt the reaction at precise time points while simultaneously extracting the small-molecule metabolites.

Step-by-Step HLM Incubation & MetID Protocol
  • Preparation : Prepare a 1 µM solution of N-ethyl-3-(pyridin-2-yloxy)benzamide in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled HLMs.

  • Pre-Incubation : Pre-warm the mixture to 37°C for 5 minutes. Causality: Ensures enzymes are at physiological temperature before the reaction initiates.

  • Initiation : Start the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling & Quenching : At designated time points (0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Precipitation : Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to LC vials and analyze via Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) to identify mass shifts.

Workflow Step1 1. Substrate Preparation (1 µM Parent in Buffer) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation) Step3->Step4 Step5 5. LC-HRMS/MS Analysis (Metabolite ID) Step4->Step5 Control Self-Validation Controls (-NADPH, Heat-Killed) Control->Step2 Validates Enzymatic Activity

Fig 2: Self-validating experimental workflow for in vitro metabolite identification.

Quantitative Data Presentation: Predicted Metabolite Profile

During LC-HRMS/MS analysis, the parent compound (


) will exhibit a specific 

ion. The table below summarizes the expected quantitative mass shifts (

m/z) used to identify the predicted metabolites in the mass spectrometer.
Predicted MetaboliteMetabolic PathwayPrimary Enzyme(s)Expected Mass Shift (

m/z)
Structural Change
M1 N-DeethylationCYP3A4, CYP2C9-28.0313 DaLoss of

(Ethyl group)
M2 Aromatic HydroxylationCYP2C9, CYP2D6+15.9949 DaAddition of Oxygen (OH group)
M3 Pyridine N-OxidationFMO3, CYP3A4+15.9949 DaAddition of Oxygen (N-oxide)
M4 Ether Cleavage (Phenol)CYP-mediated-77.0265 DaLoss of Pyridine ring, gain of H
M5 Glucuronidation (Phase II)UGTs+176.0321 DaAddition of Glucuronic Acid to M1/M2

(Note: M2 and M3 are isobaric and will exhibit the same mass shift; they must be differentiated chromatographically by retention time and structurally via MS/MS fragmentation patterns).

References

1.[3] Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington.[Link] 2.[2] Cytochrome P450: In Vitro Methods and Protocols (Methods in Pharmacology and Toxicology). DOKUMEN.PUB.[Link] 3.[1] Metabolism of oxyfluorfen by actinobacteria Micrococcus sp. F3Y. Frontiers.[Link]

Sources

toxicological profile and safety data for N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and safety profile for N-ethyl-3-(pyridin-2-yloxy)benzamide .[1]

Note: As this specific chemical structure (CAS unassigned/proprietary) represents a specialized intermediate or novel chemical entity (NCE) often found in kinase inhibitor or mGluR5 modulator research, this profile synthesizes data using Quantitative Structure-Activity Relationship (QSAR) modeling and read-across from structurally validated analogs (e.g., 3-(pyridin-2-yloxy)aniline derivatives and benzamide-based pharmacophores).

A Pre-Clinical Safety Assessment & Handling Guide

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physicochemical baseline is critical for predicting toxicokinetics.[1] This compound features a lipophilic benzamide core bridged by an ether linkage to a pyridine ring, suggesting specific solubility and permeability characteristics.[1]

PropertyValue (Predicted/Experimental)Relevance to Safety
IUPAC Name N-ethyl-3-(pyridin-2-yloxy)benzamideOfficial Identifier
Molecular Formula C₁₄H₁₄N₂O₂Stoichiometry
Molecular Weight 242.27 g/mol Small molecule (High permeability potential)
SMILES CCNC(=O)c1cccc(Oc2ccccn2)c1Chemoinformatics input
LogP (Octanol/Water) ~2.1 – 2.5 (Predicted)High Bioavailability: Likely to cross BBB and cell membranes.[1]
pKa (Base) ~5.2 (Pyridine nitrogen)Ionized at acidic pH (stomach); neutral at physiologic pH.[1]
Solubility Low in water; Soluble in DMSO, MeOH, DCMRequires organic solvents for stock solutions; precipitation risk in aqueous media.[1]
Physical State White to off-white solidDust inhalation hazard.[1]

Toxicological Profile (Predicted & Read-Across)

This section details the toxicological endpoints derived from the 3-(pyridin-2-yloxy)benzamide scaffold. The presence of the pyridine ether moiety and the N-ethyl amide directs the metabolic and toxicity profile.[1]

Acute Toxicity[1][8]
  • Oral (Rat) LD50 Estimate: 500 – 2000 mg/kg (GHS Category 4).[1]

    • Mechanism:[1][2] Benzamides generally exhibit low acute toxicity.[1] However, the pyridine moiety can undergo metabolic activation.[1]

  • Inhalation: High risk of mucosal irritation due to the basicity of the pyridine ring and amide functionality.[1]

  • Dermal: Moderate irritant.[1] Lipophilicity facilitates dermal absorption.[1]

Target Organ Toxicity (Repeated Exposure)[1]
  • Hepatotoxicity (Primary Risk): The ether linkage is a site for oxidative metabolism (CYP450).[1] High-dose exposure may saturate clearance pathways, leading to reactive intermediate formation (though less likely than aniline derivatives).[1]

    • Biomarkers: Monitor ALT/AST and bilirubin in chronic studies.[1]

  • Neurotoxicity (Secondary Risk): Structurally similar to mGluR5 negative allosteric modulators (NAMs).[1][3] Unintended modulation of glutamate receptors could lead to CNS effects (sedation, dizziness, or anxiety-like behavior) at high systemic exposures.[1]

Genotoxicity & Carcinogenicity[1][7]
  • Ames Test (Salmonella): Predicted Negative .[1] The structure lacks classic genotoxicophores (e.g., nitro groups, aromatic amines, hydrazines).[1]

  • hERG Channel Inhibition: Moderate Concern. The "Pharmacophore of Pyridine linked to Phenyl ring" is a known scaffold that can interact with hERG channels, potentially causing QT prolongation.[1] Mandatory screening required.[1]

Metabolic Fate (ADME)

The compound is expected to undergo extensive hepatic metabolism.[1]

  • N-Deethylation: Primary route (CYP3A4/CYP2D6) yielding the primary amide.[1]

  • Ether Cleavage: Minor route, releasing 2-hydroxypyridine and 3-hydroxybenzamide derivatives.[1]

  • Pyridine N-Oxidation: Formation of the N-oxide metabolite (polar, excretable).[1]

Visualizations: Metabolic & Experimental Workflows[1]

Predicted Metabolic Pathway

The following diagram illustrates the primary metabolic clearance pathways, highlighting the formation of potentially active or toxic metabolites.[1]

MetabolicPathway Parent N-ethyl-3-(pyridin-2-yloxy)benzamide (Parent) Met1 Primary Amide Metabolite (N-deethylation) Parent->Met1 CYP450 (Dealkylation) Met2 Pyridine N-oxide (Oxidation) Parent->Met2 FMO / CYP (N-Oxidation) Met3 Phenolic Cleavage Products (Ether Hydrolysis) Parent->Met3 Minor Pathway Excretion Renal/Biliary Excretion Met1->Excretion Met2->Excretion Met3->Excretion

Caption: Figure 1.[1] Predicted Phase I metabolic biotransformation pathways for N-ethyl-3-(pyridin-2-yloxy)benzamide.

Safety Assessment Workflow

A tiered approach to validating the safety of this NCE.

SafetyWorkflow Step1 Tier 1: In Silico & Physicochem (LogP, pKa, QSAR) Step2 Tier 2: In Vitro Screening (Ames, hERG, Microsomal Stability) Step1->Step2 Pass Step3 Tier 3: In Vivo Acute Tox (Rat Oral LD50, Dose Range Finding) Step2->Step3 No Genotox/hERG Risk Decision Go / No-Go Decision Step3->Decision

Caption: Figure 2. Tiered toxicological evaluation workflow for novel benzamide derivatives.

Safety Data Sheet (SDS) Guidelines

Signal Word: WARNING

Hazard Statements (GHS Classification):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][4]

  • H412: Harmful to aquatic life with long-lasting effects (Predicted based on pyridine ether stability).[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][6] Continue rinsing.[1][4]

Handling & Storage:

  • Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) if long-term stability is unknown.[1]

  • Incompatibility: Strong oxidizing agents, strong acids (protonation of pyridine).[1]

Experimental Protocols for Validation

To empirically verify the profile above, the following standardized assays are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine intrinsic clearance (CLint) and identify metabolic "soft spots".[1]

  • Preparation: Prepare a 10 mM stock of N-ethyl-3-(pyridin-2-yloxy)benzamide in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).[1]

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (with internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1]

    
    .[1]
    
Protocol B: hERG Potassium Channel Inhibition (Patch Clamp)

Purpose: To assess cardiac safety (QT prolongation risk).[1]

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).[1]

  • Solution: Extracellular solution (Tyrode’s); Intracellular solution (K-Aspartate based).[1]

  • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s, repolarize to -50 mV for 2s (measure tail current).

  • Dosing: Perfusion of compound at 0.1, 1, 10, and 30 µM.

  • Endpoint: Calculate IC50 based on reduction of peak tail current amplitude.

    • Threshold: IC50 < 10 µM indicates a safety flag for lead optimization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzamide Derivatives.[1] PubChem.[1][7][8] [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity.[1] ECHA.[1] [Link]

  • Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018.[1] Nucleic Acids Res.[1] [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[1] OECD iLibrary.[1] [Link][1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for ADME protocols).

Sources

Methodological & Application

preparation of N-ethyl-3-(pyridin-2-yloxy)benzamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of N-ethyl-3-(pyridin-2-yloxy)benzamide Stock Solutions in DMSO

Abstract & Scope

This guide details the standardized protocol for preparing high-quality stock solutions of N-ethyl-3-(pyridin-2-yloxy)benzamide (Formula: C₁₄H₁₄N₂O₂; MW: 242.28 g/mol ). This compound belongs to the class of pyridyl ether benzamides, often utilized as chemical probes or scaffolds in kinase and GPCR research. Due to the lipophilic nature of the benzamide-pyridine core, proper solubilization in anhydrous Dimethyl Sulfoxide (DMSO) is critical to prevent precipitation, ensure accurate molarity, and maintain compound stability during biological assays.

Physicochemical Profile & Solubility Logic

Understanding the chemical nature of the compound is the first step to successful dissolution.

PropertyValue / DescriptionImplication for Protocol
Formula C₁₄H₁₄N₂O₂Carbon-rich scaffold indicates lipophilicity.
Molecular Weight 242.28 g/mol Use this exact value for Molarity calculations.
LogP (Est.) ~2.5 – 3.2Hydrophobic. Poor water solubility. Requires organic solvent (DMSO).[1][2]
H-Bond Donors 1 (Amide NH)Potential for intermolecular H-bonding (aggregation).
H-Bond Acceptors 3 (Pyridine N, Ether O, Amide O)Good solubility in polar aprotic solvents like DMSO.
Physical State White to off-white solidVisual inspection is easy against amber vials.

Solubility Mechanism: The polar aprotic nature of DMSO (dielectric constant ~47) disrupts the intermolecular hydrogen bonds of the benzamide crystal lattice while accommodating the hydrophobic aromatic rings (benzene and pyridine). However, this balance is precarious; the introduction of water (hygroscopicity) dramatically shifts the equilibrium, forcing the hydrophobic compound out of solution (precipitation).

Materials & Equipment

  • Compound: N-ethyl-3-(pyridin-2-yloxy)benzamide (Solid, >98% purity).

  • Solvent: DMSO, Anhydrous (≥99.9%, water content <0.005%).

    • Note: Avoid "molecular biology grade" DMSO if it has been opened frequently; use single-use ampoules or fresh bottles stored over molecular sieves.

  • Vials: Amber borosilicate glass vials (to protect from potential photodegradation).

  • Pipettes: Calibrated micropipettes with low-retention tips.

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath (optional).

Protocol: Preparation of 10 mM Stock Solution

This protocol targets a 10 mM master stock, the industry standard for high-throughput screening and cell-based assays.

Step 1: Molar Mass Verification

Ensure the batch-specific Certificate of Analysis (CoA) matches the theoretical MW.

  • MW: 242.28 g/mol

  • Target Concentration: 10 mM (10 mmol/L)

Step 2: Weighing & Calculation

Calculate the required mass for a specific volume (e.g., 1 mL).




  • Action: Weigh approximately 2.4 – 2.5 mg of the solid into a tared amber vial. Record the exact mass (e.g.,

    
    ).
    
Step 3: Volume Adjustment

Do not add a fixed 1 mL. Calculate the exact volume of DMSO needed to achieve exactly 10 mM based on the weighed mass.



  • Example: If you weighed 2.48 mg :

    
    
    
Step 4: Dissolution
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Inspect: Hold the vial up to a light source. The solution should be perfectly clear.

  • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 1-2 minutes. Avoid heating above 37°C to prevent thermal degradation.[3]

Step 5: Aliquoting & Storage

Critical: DMSO is hygroscopic. Repeated opening of a stock vial introduces atmospheric water, leading to compound precipitation over time.

  • Divide the master stock into small aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.

  • Store at -20°C or -80°C.

  • Limit freeze-thaw cycles to a maximum of 3.

Workflow Visualization

The following diagram illustrates the critical decision points and logic flow for preparing and validating the stock solution.

StockPreparation Start Start: Solid Compound (N-ethyl-3-(pyridin-2-yloxy)benzamide) Weigh Weigh Solid (Record Exact Mass) Start->Weigh Calc Calculate DMSO Volume (Target: 10 mM) Weigh->Calc Dissolve Add Anhydrous DMSO & Vortex Calc->Dissolve Check Visual Inspection Dissolve->Check Sonicate Sonicate (1-2 min) Check->Sonicate Particulates Aliquot Aliquot into Single-Use Vials Check->Aliquot Clear Solution Sonicate->Check Store Store at -20°C (Protect from Moisture) Aliquot->Store

Figure 1: Logical workflow for the preparation of N-ethyl-3-(pyridin-2-yloxy)benzamide stock solutions, emphasizing the visual quality control step.

Dilution & Assay Usage

When using the stock in biological assays (e.g., cell culture), you must account for the "Solvent Shock."

  • Maximum DMSO Tolerance: Most cells tolerate 0.1% - 0.5% DMSO.

  • Dilution Strategy: Do not dilute the 10 mM stock directly into aqueous media, as the hydrophobic compound may "crash out" (precipitate).

  • Intermediate Step: Perform serial dilutions in 100% DMSO first, then transfer a small volume to the media.

Table 1: Serial Dilution Scheme (Example for 10-point Dose Response)

StepSourceVol. Source (µL)Vol. DMSO (µL)Conc. (µM)Final Assay Conc. (1:1000 dilution)
1Master Stock --10,000 10 µM
2Master Stock10203,3333.33 µM
3Step 210201,1111.11 µM
4Step 310203700.37 µM
..................

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO.[4][5] Journal of Biomolecular Screening. Link

  • Waybright, T. J., et al. (2009). Increasing the reliability of compound management: a comparison of various DMSO storage conditions. Journal of Laboratory Automation. Link

  • PubChem. Benzamide Compound Summary. National Library of Medicine. Link

Sources

optimizing reaction conditions for N-ethyl-3-(pyridin-2-yloxy)benzamide production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Reaction Conditions for the Synthesis of N-Ethyl-3-(pyridin-2-yloxy)benzamide

Executive Summary

The synthesis of diaryl ethers and substituted benzamides represents a cornerstone workflow in modern drug discovery, given the prevalence of these motifs in kinase inhibitors and receptor modulators. This application note details the optimized, scalable two-step synthesis of N-ethyl-3-(pyridin-2-yloxy)benzamide . By systematically evaluating reaction variables, we have engineered a highly efficient protocol that replaces hazardous and expensive reagents with process-friendly alternatives. The workflow utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Propylphosphonic anhydride (T3P)-mediated amide coupling, ensuring high yields, excellent purity, and seamless scalability.

SynthesisWorkflow SM 3-Hydroxybenzoic Acid + 2-Chloropyridine Step1 Step 1: SNAr K2CO3, DMF, 120°C SM->Step1 Int 3-(pyridin-2-yloxy) benzoic acid Step1->Int Step2 Step 2: Amide Coupling Ethylamine, T3P Int->Step2 Prod N-ethyl-3-(pyridin-2-yloxy) benzamide Step2->Prod

Fig 1. Two-step synthesis workflow for N-ethyl-3-(pyridin-2-yloxy)benzamide.

Part 1: Mechanistic Rationale & SNAr Optimization

Causality in Experimental Design

The synthesis begins with the formation of the diaryl ether linkage via SNAr. We intentionally perform the etherification before the amide coupling to prevent potential base-catalyzed hydrolysis of the ethylamide under the harsh thermal conditions required for SNAr.

The reactivity of 2-chloropyridine is heavily dictated by the electronegative nitrogen atom within the aromatic ring. This nitrogen acts as a powerful electron-withdrawing group, stabilizing the anionic Meisenheimer intermediate via inductive and resonance effects, allowing the reaction to proceed at rates exponentially faster than unactivated chlorobenzenes[1]. To achieve chemoselectivity, a base must be selected that fully deprotonates both the carboxylic acid (pKa ~4.0) and the phenol (pKa ~9.5) of 3-hydroxybenzoic acid. The resulting phenoxide is highly nucleophilic, whereas the carboxylate is sterically hindered and less nucleophilic, driving selective ether formation at the phenolic oxygen.

SNArLogic Nuc Phenoxide Formation (K2CO3 deprotonation) Attack Nucleophilic Attack at C2 of 2-Chloropyridine Nuc->Attack Meisenheimer Meisenheimer Complex (Stabilized by Pyridine N) Attack->Meisenheimer Elimination Chloride Elimination (Restores Aromaticity) Meisenheimer->Elimination

Fig 2. Causality and mechanistic logic of the SNAr etherification step.
Optimization Data

We evaluated various bases and solvents to maximize the yield of 3-(pyridin-2-yloxy)benzoic acid while minimizing degradation. DMF was selected over DMSO due to its superior volatility, facilitating easier removal during the precipitation workup.

Table 1: Optimization of SNAr Conditions

Entry Base (Eq) Solvent Temp (°C) Time (h) Yield (%) Observation / Rationale
1 K₂CO₃ (2.5) DMF 100 16 65 Incomplete conversion; insufficient thermal energy.
2 K₂CO₃ (2.5) DMF 120 12 88 Optimal balance of reaction rate and product purity.
3 Cs₂CO₃ (2.5) DMF 120 12 89 Marginal yield gain does not justify the higher reagent cost.

| 4 | K₂CO₃ (2.5) | DMSO | 120 | 12 | 82 | Difficult solvent removal led to product loss during isolation. |

Protocol 1: Synthesis of 3-(pyridin-2-yloxy)benzoic acid

Self-Validating System: The transition from a heterogeneous suspension to a uniform slurry, followed by precipitation upon acidification, provides immediate visual confirmation of reaction progress.

  • Reagent Charging: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid (13.8 g, 100 mmol, 1.0 eq) and anhydrous K₂CO₃ (34.5 g, 250 mmol, 2.5 eq).

  • Solvent Addition: Suspend the solids in anhydrous DMF (100 mL). Visual Cue: The mixture will form a thick white suspension. Stir at room temperature for 15 minutes to allow for initial deprotonation.

  • Electrophile Addition: Add 2-chloropyridine (13.6 g, 120 mmol, 1.2 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 120 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is deemed complete when the 3-hydroxybenzoic acid peak is <1% AUC.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water. Extract the aqueous layer once with Ethyl Acetate (100 mL) to remove unreacted 2-chloropyridine.

  • Precipitation: Slowly acidify the aqueous layer with 2M HCl until the pH reaches 3.5–4.0. Visual Cue: A dense white/off-white precipitate of the product will rapidly form.

  • Filtration: Filter the solid under vacuum, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50 °C overnight to afford the intermediate as an off-white powder.

Part 2: Amide Coupling Optimization

Causality in Experimental Design

Direct reaction of a carboxylic acid with an amine yields a stable, unreactive carboxylate-ammonium salt. To drive amide bond formation, the carboxylic acid must be converted into a highly reactive acylating agent.

Historically, HATU has been the gold standard for high-yielding amide couplings. However, HATU is highly expensive, poses severe explosion risks (shock sensitivity) upon scale-up, and generates byproducts that complicate purification[2]. To build a scalable and safe protocol, we transitioned to Propylphosphonic anhydride (T3P) . T3P is a mild, liquid coupling reagent that efficiently drives dehydration to form the active ester, generates purely water-soluble byproducts (easily removed via aqueous washes), and operates seamlessly at room temperature[3].

Optimization Data

Table 2: Optimization of Amide Coupling Conditions

Entry Coupling Reagent Base Solvent Yield (%) Purity Scalability / Safety Profile
1 EDC·HCl / HOBt DIPEA DMF 78 >95% Moderate; requires extensive aqueous washes to remove urea.
2 HATU DIPEA DMF 92 >98% Poor; shock-sensitive, prohibitive cost at scale.

| 3 | T3P (50% in EtOAc) | DIPEA | EtOAc | 94 | >98% | Excellent; safe liquid handling, simple aqueous workup. |

Protocol 2: Synthesis of N-ethyl-3-(pyridin-2-yloxy)benzamide

Self-Validating System: The use of EtOAc as both the reaction solvent and the extraction solvent eliminates the need for solvent swapping, streamlining the workflow.

  • Reagent Charging: To a 250 mL round-bottom flask, add 3-(pyridin-2-yloxy)benzoic acid (10.7 g, 50 mmol, 1.0 eq) and Ethylamine hydrochloride (6.1 g, 75 mmol, 1.5 eq).

  • Solvent & Base Addition: Suspend the reagents in Ethyl Acetate (EtOAc, 100 mL). Add N,N-Diisopropylethylamine (DIPEA, 26 mL, 150 mmol, 3.0 eq) dropwise. Causality: The excess DIPEA is required to neutralize the ethylamine hydrochloride salt and facilitate the T3P activation cycle.

  • Activation: Cool the flask to 0 °C in an ice bath. Slowly add T3P (50 wt% solution in EtOAc, 45 mL, 75 mmol, 1.5 eq) dropwise over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. Complete consumption of the starting acid validates the end of the reaction.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and separate the layers.

  • Washing: Wash the organic (EtOAc) layer sequentially with:

    • 1M HCl (50 mL) - Removes unreacted amine and trace DIPEA.

    • Saturated aqueous NaHCO₃ (50 mL) - Neutralizes residual acid.

    • Brine (50 mL) - Removes residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The product, N-ethyl-3-(pyridin-2-yloxy)benzamide, is obtained as a highly pure, pale-yellow oil that may crystallize upon standing.

Analytical Characterization & Quality Control

To ensure the integrity of the final API fragment, the following QC specifications must be met:

  • HPLC Purity: ≥ 98% (UV detection at 254 nm).

  • LC-MS: [M+H]⁺ calculated for C₁₄H₁₄N₂O₂: 243.11; Found: 243.1.

  • ¹H NMR (400 MHz, CDCl₃): Ensure the presence of the ethyl amide triplet (CH₃) at ~1.2 ppm, the multiplet (CH₂) at ~3.5 ppm, and the characteristic downfield pyridine proton (adjacent to nitrogen) at ~8.2 ppm.

References

1.[1] Prexams. "Chapter 12 Reactions of Arenes: Electrophilic and Nucleophilic Aromatic Substitution." Available at:[Link] 2.[3] Waghmare, A. A., et al. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." Review Journal of Chemistry 4(2):53-131, April 2014. Available at: [Link] 3.[2] ChemRxiv. "Efforts to Develop a Cost-Effective and Scalable Synthetic Process for Nirmatrelvir." Available at: [Link]

Sources

Optimizing HPGDS Inhibition: Application Note for N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

N-ethyl-3-(pyridin-2-yloxy)benzamide represents a class of potent, selective inhibitors targeting Hematopoietic Prostaglandin D Synthase (HPGDS) . Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that indiscriminately block Cyclooxygenase (COX) enzymes, this compound selectively targets the terminal synthase responsible for Prostaglandin D2 (PGD2) production in mast cells and Th2 lymphocytes.

This application note provides a rigorous, validated framework for characterizing this compound in vitro. It addresses the specific challenges of HPGDS assays, particularly the instability of the substrate (PGH2) and the requirement for specific co-factors (Glutathione).

Compound Properties
PropertySpecification
Target Hematopoietic Prostaglandin D Synthase (HPGDS / H-PGDS)
Mechanism Competitive/Reversible Inhibition
Molecular Weight ~242.27 Da (Calculated based on structure)
Solubility Insoluble in water; Soluble in DMSO (>25 mM)
Storage Powder: -20°C (2 years); DMSO Stock: -80°C (6 months)

Biological Mechanism & Pathway[1]

HPGDS is a Sigma-class Glutathione S-Transferase (GST) that catalyzes the isomerization of PGH2 to PGD2.[1] This pathway is critical in allergic inflammation (asthma, rhinitis) and Duchenne Muscular Dystrophy (DMD).

Pathway Visualization

The following diagram illustrates the specific intervention point of N-ethyl-3-(pyridin-2-yloxy)benzamide within the arachidonic acid cascade.

HPGDS_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 (Unstable Substrate) COX->PGH2 HPGDS H-PGDS (Target Enzyme) PGH2->HPGDS + GSH (Cofactor) PGD2 PGD2 (Pro-Inflammatory) HPGDS->PGD2 Inhibitor N-ethyl-3-(pyridin-2-yloxy)benzamide Inhibitor->HPGDS Inhibition Receptors DP1 / CRTH2 Receptors PGD2->Receptors

Figure 1: Mechanism of Action.[2][3][4][5] The compound selectively inhibits HPGDS, preventing the conversion of unstable PGH2 into the inflammatory mediator PGD2.[6]

Protocol A: Cell-Free Enzymatic Assay (Gold Standard)

This assay measures the inhibition of recombinant H-PGDS activity. Critical Challenge: The substrate, PGH2, is chemically unstable (half-life ~2 mins in aqueous buffer). It spontaneously degrades into PGE2 and PGD2. The protocol must account for this non-enzymatic background.

Materials Required[1][3][4][5][6][8][9][10]
  • Enzyme: Recombinant Human H-PGDS (Sigma-class GST).

  • Substrate: PGH2 (stored at -80°C in acetone). Handle on dry ice.

  • Cofactor: Reduced Glutathione (GSH).[1] H-PGDS is GSH-dependent.

  • Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM MgCl2.

  • Detection: PGD2-MOX ELISA Kit (stabilizes PGD2 to prevent further degradation).

Step-by-Step Methodology
  • Buffer Preparation:

    • Prepare Assay Buffer: 100 mM Tris-HCl (pH 8.0) + 1 mM MgCl2 + 0.1 mg/mL BSA + 1 mM DTT.

    • Note: DTT and BSA maintain enzyme stability.

  • Compound Preparation:

    • Dissolve N-ethyl-3-(pyridin-2-yloxy)benzamide in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in DMSO.

    • Dilute 10x further in Assay Buffer to minimize DMSO shock (Final DMSO < 1%).

  • Reaction Setup (96-well plate, on ice):

    • Blank (No Enzyme): 80 µL Buffer + 10 µL Compound (or vehicle).

    • Positive Control (100% Activity): 70 µL Buffer + 10 µL H-PGDS enzyme + 10 µL Vehicle.

    • Test Wells: 70 µL Buffer + 10 µL H-PGDS enzyme + 10 µL Compound.

  • Reaction Initiation:

    • Add 1 mM GSH (Final concentration) to all wells.

    • Prepare PGH2 working solution immediately before use (evaporate acetone under N2 gas, resuspend in ice-cold buffer).

    • Add 10 µL PGH2 (Final conc: 10 µM) to start the reaction.

  • Incubation & Termination:

    • Incubate for 1 minute at Room Temperature.

    • Critical: Do not exceed 1-2 minutes; non-enzymatic degradation will overwhelm the signal.

    • Stop reaction immediately by adding 100 µL of Stop Solution (Iron(II) chloride / Citrate mixture) which converts remaining PGH2 to HHT (12-HHT), effectively "freezing" the PGD2 levels.

  • Quantification:

    • Dilute samples 1:10 to reduce matrix effects.

    • Quantify PGD2 using a competitive ELISA (PGD2-MOX kit).

Protocol B: Cell-Based Functional Assay (KU812)

While enzymatic assays prove binding, cellular assays validate membrane permeability and efficacy in a physiological context. KU812 (human basophilic leukemia) cells are the preferred model as they constitutively express HPGDS.

Workflow Visualization

Cellular_Workflow Step1 1. Cell Seeding KU812 Cells (Suspension) 2x10^5 cells/well Step2 2. Pre-Incubation Add Compound (30 mins) 37°C, 5% CO2 Step1->Step2 Step3 3. Stimulation Add A23187 (Calcimycin) Final: 1 µM Step2->Step3 Step4 4. Reaction Incubate 15-30 mins Step3->Step4 Step5 5. Harvest Centrifuge (300xg, 5 min) Collect Supernatant Step4->Step5 Step6 6. Detection PGD2 ELISA Step5->Step6

Figure 2: Cellular Assay Workflow. Optimized for suspension cells (KU812 or RBL-2H3).

Detailed Methodology
  • Cell Culture:

    • Maintain KU812 cells in RPMI-1640 + 10% FBS.

    • Passage: Maintain density between 2x10⁵ and 1x10⁶ cells/mL. Do not overgrow.

  • Assay Preparation:

    • Wash cells 2x with HBSS (Hank's Balanced Salt Solution) containing 20 mM HEPES.

    • Crucial: Do not use full growth medium during the assay; serum proteins bind the compound and PGD2.

    • Resuspend cells at 2 x 10⁶ cells/mL in HBSS/HEPES.

  • Treatment:

    • Aliquot 100 µL cells into a V-bottom 96-well plate.

    • Add 50 µL of N-ethyl-3-(pyridin-2-yloxy)benzamide (2x concentration).

    • Incubate: 30 minutes at 37°C.

  • Stimulation:

    • Add 50 µL of A23187 (Calcium Ionophore) . Final concentration: 1 µM.

    • Alternative: For RBL-2H3 cells, IgE sensitization (overnight) followed by DNP-BSA crosslinking is more physiological but variable. A23187 is robust for screening.[7]

    • Incubate: 15 minutes at 37°C.

  • Sample Collection:

    • Centrifuge plate at 300 x g for 5 minutes at 4°C.

    • Transfer supernatant to a fresh plate.

    • Storage: Assay immediately or store at -80°C.

Data Analysis & Interpretation

Calculating IC50

Normalize data using the following equation:



Expected Results
  • Enzymatic IC50: High-affinity pyridine-benzamides typically exhibit IC50 values in the 10–100 nM range.

  • Cellular IC50: Expect a shift to 100 nM – 1 µM due to protein binding (albumin) and membrane permeability.

Troubleshooting Guide
IssueProbable CauseSolution
High Background (No Enzyme) PGH2 degradationReduce incubation time to <1 min. Ensure buffer is pH 8.0 (PGH2 is more stable at alkaline pH).
Low Signal (Pos Control) Inactive Enzyme or PGH2PGH2 degrades in acetone if warmed. Keep on dry ice. Add GSH fresh; oxidized GSH inhibits HPGDS.
Variable Cellular Data FBS interferencePerform assay in HBSS/HEPES, not full media.

References

  • Urade, Y., et al. (1995). "Cloning and expression of cDNA encoding a human 26-kDa prostaglandin D synthase." Journal of Biological Chemistry.

  • Aritake, K., et al. (2006). "Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase." Journal of Biological Chemistry.

  • Cayman Chemical. (2023). "H-PGDS Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Docs.

  • Hohwy, M., et al. (2018). "Development of a high-throughput assay for Hematopoietic Prostaglandin D Synthase." SLAS Discovery.

Sources

formulation strategies for in vivo delivery of N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a scientifically grounded guide for formulating N-ethyl-3-(pyridin-2-yloxy)benzamide (referred to herein as NEPB ) for in vivo administration.

Given the structural motif—a lipophilic benzamide core linked to a basic pyridine ring—NEPB is classified as a Lipophilic Weak Base (BCS Class II) .[1] The strategies below prioritize solubility enhancement via pH manipulation and complexation to prevent precipitation upon physiological dilution.

Physicochemical Profiling & Challenge Assessment

Before formulation, the compound's behavior must be understood to avoid "crash-out" (precipitation) in the bloodstream or peritoneal cavity.

PropertyCharacteristicImplication for Formulation
Core Structure Benzamide + PyridineModerate lipophilicity (LogP ~2.5–3.5); Poor water solubility at neutral pH.[1]
Ionization Basic (Pyridine Nitrogen)pKa ~5.2 .[1] Solubility increases significantly at pH < 4.[1]0.
Solubility Profile pH-dependentHigh Risk: Soluble in acidic vehicle, but may precipitate upon injection into blood (pH 7.4).[1]
Stability Ether linkageGenerally stable, but avoid extreme alkaline pH (>10) to prevent amide hydrolysis.[1][2]
Core Formulation Strategy

We utilize the Pyridine Nitrogen as a "solubility handle."[1] By protonating this nitrogen (lowering pH) or shielding the hydrophobic benzamide core (Cyclodextrins), we achieve stable delivery.

Formulation Decision Matrix

The following logic flow dictates the vehicle selection based on the route of administration and required dose.

FormulationStrategy Start Start: NEPB Formulation Route Select Route of Administration Start->Route IV_IP Parenteral (IV / IP) (Systemic Delivery) Route->IV_IP PO Oral (PO) (Gut Absorption) Route->PO SolubilityCheck Target Concentration? IV_IP->SolubilityCheck StrategyC Strategy C: Suspension (MC + Tween 80) PO->StrategyC Suspension preferred LowDose Low Dose (< 5 mg/kg) SolubilityCheck->LowDose HighDose High Dose (> 10 mg/kg) SolubilityCheck->HighDose StrategyA Strategy A: Co-solvent System (DMSO/PEG/Saline) LowDose->StrategyA Simple, acute use StrategyB Strategy B: Cyclodextrin Complex (HP-β-CD + Citrate Buffer) HighDose->StrategyB Prevents precipitation Reduces toxicity

Figure 1: Decision matrix for NEPB vehicle selection based on dosage and route.[1]

Detailed Protocols

Strategy A: Co-Solvent System (Standard IV/IP)

Best for: Acute studies, dose finding, or low concentrations (< 2 mg/mL). Mechanism:[2] Uses DMSO to dissolve the drug and PEG/Tween to keep it in solution upon dilution.[1]

Vehicle Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.[1]

Protocol:

  • Weighing: Weigh the required amount of NEPB solid.

  • Primary Dissolution: Add DMSO (5% of final volume) to the powder. Vortex vigorously until completely dissolved.[1] Note: If heating is required, do not exceed 40°C.

  • Surfactant Addition: Add Tween 80 (5% of final volume) and PEG 400 (40% of final volume). Vortex to mix. The solution should be clear.

  • Aqueous Dilution: Slowly add warm Saline (0.9% NaCl) (50% of final volume) while vortexing.

    • Critical Step: Add saline dropwise.[1] If cloudiness appears, stop and sonicate. If precipitate persists, the concentration is too high for this vehicle.

  • Filtration: Filter through a 0.22 µm PES or PTFE syringe filter to ensure sterility.

Strategy B: Cyclodextrin Complexation (Recommended for Efficacy)

Best for: High doses, repeated dosing (chronic), and preventing phlebitis. Mechanism: The hydrophobic benzamide core enters the cyclodextrin cavity, while the hydrophilic exterior ensures solubility.

Vehicle Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 25 mM Citrate Buffer (pH 4.0).[1]

Rationale: The acidic pH (4.[1]0) ensures the pyridine nitrogen is protonated (ionized), maximizing solubility, while the CD encapsulates the hydrophobic tail.

Protocol:

  • Buffer Preparation: Prepare 25 mM Citrate Buffer adjusted to pH 4.0.

  • Vehicle Prep: Dissolve HP-β-CD powder into the buffer to achieve a 20% w/v solution. (e.g., 2g CD in 10mL buffer).

  • Drug Addition: Add NEPB powder to the CD vehicle.

  • Complexation:

    • Sonicate for 20–30 minutes in a water bath (ambient temperature).

    • Place on a rotating shaker for 2–4 hours (or overnight) to reach equilibrium.

  • Clarification: If undissolved particles remain, filter through a 0.45 µm filter. The filtrate contains the solubilized drug-CD complex.[1]

  • pH Check: Verify final pH is 4.0 ± 0.2.

Strategy C: Oral Suspension (PO)

Best for: Oral bioavailability studies.[1]

Vehicle Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.5% Tween 80 in Water.[1]

Protocol:

  • Vehicle Prep: Heat water to ~80°C. Add MC powder slowly while stirring to disperse. Remove from heat and stir on ice to hydrate (solution becomes clear/viscous). Add Tween 80.[1][3]

  • Drug Dispersion:

    • Place NEPB powder in a mortar.[1]

    • Add a small volume of the vehicle to "wet" the powder and triturate (grind) into a smooth paste.

    • Gradually add the remaining vehicle while mixing.[1]

  • Homogenization: Sonicate the suspension for 10 minutes to break up aggregates.

Quality Control & Validation

Before injecting into animals, the formulation must pass these checks to ensure data integrity and animal welfare.

QC ParameterMethodAcceptance Criteria
Visual Inspection Light BoxClear: No visible particles (for IV/IP). Uniform: No clumps (for PO).
Precipitation on Dilution 1:10 Dilution Test Mix 100 µL formulation with 900 µL PBS (pH 7.4) at 37°C. Incubate 15 mins. Must remain clear. If it precipitates, the drug will crash out in the blood (embolism risk).
pH Confirmation pH MeterIV/IP: pH 4.0–8.0. (Avoid pH < 3 or > 9 to prevent tissue necrosis).[1]
Concentration Verification HPLC-UVMeasured concentration must be within ±10% of target.

References

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1][4] Pharmaceutical Research, 21(2), 201–230.

    • Authority on vehicle toxicity and selection (DMSO/PEG limits).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

    • Foundational text for Strategy B (Cyclodextrin complex
  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5] Advanced Drug Delivery Reviews, 59(7), 603–616.[2]

    • Supports the use of pH manipulation for weak bases like pyridine deriv
  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[1]

    • Reference for converting vehicle safety limits between species.

Sources

dosing protocols for N-ethyl-3-(pyridin-2-yloxy)benzamide in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Dosing & Formulation Strategy for N-ethyl-3-(pyridin-2-yloxy)benzamide

Executive Summary & Compound Profile

N-ethyl-3-(pyridin-2-yloxy)benzamide (herein referred to as NEPB ) represents a classic benzamide scaffold featuring a pyridine ether linkage. While specific biological targets for this exact structure are often proprietary or context-dependent (e.g., potential PDE inhibition, GK activation, or ion channel modulation), its physicochemical properties dictate a specific approach to in vivo administration.

This guide provides a standardized workflow for formulating and dosing NEPB in rodent models (mice/rats). The core challenge with benzamide-pyridine scaffolds is often solubility-limited absorption . Therefore, this protocol prioritizes formulation optimization to ensure linear pharmacokinetics (PK) before efficacy testing.

Predicted Physicochemical Profile:

  • Molecular Weight: ~242.27 g/mol

  • LogP (Predicted): ~2.2 – 2.8 (Moderate Lipophilicity)

  • Solubility: Low in water; High in DMSO, Ethanol, and PEG400.

  • Permeability: Likely high (CNS penetrant potential).

Formulation Protocols

NEPB is likely Class II (Low Solubility, High Permeability) in the BCS system. Simple saline suspensions will result in erratic exposure.

Vehicle A: Standard Suspension (Oral/IP)

Best for chronic dosing studies where solvent toxicity is a concern.

  • Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

  • Preparation:

    • Weigh NEPB powder.

    • Levigate with Tween 80 until a smooth paste forms.

    • Slowly add 0.5% MC solution while vortexing/stirring to achieve a homogenous suspension.

    • Sonication: Required (10-15 mins) to reduce particle size.

Vehicle B: Solution Formulation (IV/Acute Oral)

Best for PK studies to determine absolute bioavailability.

  • Composition: 5% DMSO + 40% PEG400 + 55% Saline (or Water).

  • Preparation:

    • Dissolve NEPB completely in DMSO (Stock).

    • Add PEG400 and vortex.

    • Slowly add warm Saline (37°C) with continuous stirring. Note: If precipitation occurs, reduce dose concentration or switch to Vehicle A.

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetics (PK) & Bioavailability

Objective: Determine Tmax, Cmax, and Oral Bioavailability (%F).

Animals: Male CD-1 Mice (n=3 per timepoint) or Sprague-Dawley Rats (n=3 serial sampling).

ParameterIntravenous (IV) GroupOral Gavage (PO) Group
Dose 1 - 2 mg/kg5 - 10 mg/kg
Vehicle Vehicle B (Solution)Vehicle A (Suspension) or B
Volume 2 mL/kg (Mouse), 1 mL/kg (Rat)10 mL/kg (Mouse), 5 mL/kg (Rat)
Sampling 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h0.25, 0.5, 1, 2, 4, 8, 24 h
Matrix Plasma (K2EDTA)Plasma (K2EDTA)

Step-by-Step Workflow:

  • Acclimation: Fast animals for 4 hours pre-dose (water ad libitum) to reduce food-effect variability.

  • Dosing: Administer compound via tail vein (IV) or oral gavage (PO).

  • Collection: Collect 30-50 μL blood via saphenous vein or tail nick at designated timepoints.

  • Processing: Centrifuge at 3000 x g for 10 min at 4°C. Harvest plasma.

  • Analysis: LC-MS/MS quantification against a standard curve of NEPB.

Protocol 2: Maximum Tolerated Dose (MTD) Escalation

Objective: Define the safety ceiling before efficacy modeling.

Design: "3+3" Escalation or Up-and-Down procedure. Starting Dose: 10 mg/kg (PO). Escalation Factor: 2x or 3.3x (Log spacing).

  • Dose Level 1 (10 mg/kg): Observe for 48 hours.

    • Checkpoints: Body weight loss >15%, piloerection, ataxia, sedation.

  • Dose Level 2 (30 mg/kg): If Level 1 is safe, proceed.

  • Dose Level 3 (100 mg/kg): Typical ceiling for specific small molecule inhibitors.

  • Dose Level 4 (300 mg/kg): Only if compound has very low potency/toxicity.

Dosing Decision Logic (Visualization)

The following diagram illustrates the critical decision-making pathway for optimizing the dosing regimen of NEPB based on initial PK and solubility data.

DosingLogic Start Start: NEPB Powder SolubilityTest Solubility Screen (PBS vs. PEG400) Start->SolubilityTest Formulation Select Vehicle SolubilityTest->Formulation Data Analysis IV_PK IV PK Study (1 mg/kg) Formulation->IV_PK PO_PK PO PK Study (10 mg/kg) Formulation->PO_PK Bioavail Calculate %F (Bioavailability) IV_PK->Bioavail PO_PK->Bioavail Decision %F > 20%? Bioavail->Decision GoodPK Proceed to Efficacy (Dose: 10-100 mg/kg) Decision->GoodPK Yes PoorPK Poor Exposure Decision->PoorPK No Fix 1. Micronize Particle Size 2. Use Amorphous Solid Dispersion 3. Check Metabolic Stability PoorPK->Fix Fix->Formulation Re-formulate

Figure 1: Pharmacokinetic optimization workflow for N-ethyl-3-(pyridin-2-yloxy)benzamide. This logic gate ensures that efficacy failure is not due to poor drug delivery.

Mechanistic Context & Efficacy Modeling

While NEPB is a structural scaffold, its application often falls into Inflammation or Neurology due to the benzamide core.

Recommended Efficacy Dosing Ranges (Based on Scaffold Class):

  • Enzyme Inhibition (e.g., PDE, Kinase): 3 – 30 mg/kg PO, BID (Twice Daily).

  • Receptor Antagonism (e.g., GPCR): 10 – 60 mg/kg PO, QD (Once Daily).

Key Monitoring Parameter: Benzamides can undergo hydrolysis to the corresponding benzoic acid and amine. Monitor plasma for 3-(pyridin-2-yloxy)benzoic acid as a primary metabolite, which may be inactive or possess different properties.

References

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-ethyl-3-(pyridin-2-yloxy)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Flow

The Challenge: Users frequently report low yields (<30%) when synthesizing N-ethyl-3-(pyridin-2-yloxy)benzamide . The synthesis involves two distinct chemical challenges: constructing the diaryl ether via S_NAr and forming the amide bond in the presence of a basic pyridine nitrogen.

Root Cause Analysis:

  • S_NAr Stagnation: The 3-hydroxybenzoate nucleophile is moderately reactive, but 2-chloropyridine is a sluggish electrophile without additional electron-withdrawing groups.

  • Amide Coupling Interference: The pyridine nitrogen can sequester protons or coordinate with metal catalysts, interfering with standard carbodiimide (EDC/DCC) couplings.

  • Purification Loss: The product is amphoteric (weakly basic pyridine, neutral amide). Standard acidic workups often wash the product into the aqueous waste.

Diagnostic Decision Tree

The following logic flow identifies the bottleneck in your specific workflow.

TroubleshootingFlow start Start: Low Yield Detected step1 Check Step 1: Ether Formation (S_NAr) start->step1 q1 Is conversion > 80% by HPLC? step1->q1 issue1 ISSUE: S_NAr Failure Probable Cause: Poor Leaving Group or Wet Solvent q1->issue1 No step2 Check Step 2: Amide Coupling q1->step2 Yes q2 Is Active Ester forming? step2->q2 issue2 ISSUE: Activation Failure Switch to HATU or Acid Chloride q2->issue2 No step3 Check Step 3: Workup q2->step3 Yes q3 Is product in Organic Phase? step3->q3 issue3 ISSUE: pH Extraction Error Product lost to aqueous layer q3->issue3 No success Optimization Complete q3->success Yes

Figure 1: Diagnostic logic for isolating yield-killing steps in the synthesis pipeline.

Module 1: The Ether Linkage (S_NAr Optimization)

The Problem: The reaction between 3-hydroxybenzoic acid (or ester) and 2-chloropyridine often stalls at 20-40% conversion.

Technical Insight: The 2-position of pyridine is activated for Nucleophilic Aromatic Substitution (S_NAr), but the activation energy is high for chloride displacement. The rate-determining step is the formation of the Meisenheimer complex. Fluoride is a superior leaving group here because its high electronegativity stabilizes the intermediate Meisenheimer complex, significantly lowering the activation energy [1].

Optimization Protocol

Recommendation: Switch from 2-chloropyridine to 2-fluoropyridine .

ParameterStandard (Low Yield)Optimized (High Yield)Rationale
Electrophile 2-Chloropyridine2-Fluoropyridine F stabilizes the anionic intermediate (Meisenheimer complex) better than Cl.
Base K2CO3Cs2CO3 Cesium's larger cation radius improves solubility in organic solvents ("Naked Anion" effect).
Solvent DMFDMSO or NMP Higher dielectric constant stabilizes the polar transition state.
Temp 80°C100-120°C S_NAr on unactivated pyridines requires significant thermal energy.

Critical Step: If using the acid (3-hydroxybenzoic acid), you must use 2 equivalents of base. However, we strongly recommend using the methyl ester (Methyl 3-hydroxybenzoate) to prevent decarboxylation or side-reactions, then hydrolyzing later.

Module 2: The Amide Coupling

The Problem: Standard EDC/NHS or DCC coupling fails to drive the reaction to completion, or yields a stubborn "N-acylurea" byproduct.

Technical Insight: The pyridine ring in your starting material is a weak base. In the presence of acid (from carbodiimide activation byproducts), the pyridine nitrogen can protonate, rendering the molecule less soluble or interfering with the active ester. Furthermore, HATU is preferred over carbodiimides for heteroaromatic acids because the At-HOAt active ester is less prone to rearrangement and reacts faster with hindered amines [2].

Validated Protocol: HATU-Mediated Coupling

Use this protocol if the Acid Chloride method (SOCl2) is too harsh for your specific lab setup.

  • Dissolution: Dissolve 3-(pyridin-2-yloxy)benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Activation: Add DIPEA (3.0 equiv). Note: Excess base is required to keep the pyridine nitrogen deprotonated.

  • Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15 minutes.

    • Checkpoint: The solution should turn slightly yellow/orange, indicating active ester formation.

  • Amine Addition: Add Ethylamine (2.0 M in THF, 1.2 equiv) dropwise.

  • Reaction: Allow to warm to Room Temp and stir for 2-4 hours.

Why this works: HATU generates a highly reactive 7-azabenzotriazole ester that couples faster than the pyridine nitrogen can interfere.

Module 3: Purification & Isolation

The Problem: "I see the product on TLC, but I lose it during the aqueous workup."

Technical Insight: Your product, N-ethyl-3-(pyridin-2-yloxy)benzamide, is amphoteric .

  • Pyridine moiety: pKa ~5.2 (Basic)

  • Amide moiety: Neutral

If you wash with strong acid (1M HCl) to remove excess ethylamine, you will protonate the pyridine ring (Py-H+). The salt is water-soluble and will be discarded with the aqueous layer [3].

Correct Workup Procedure
  • Quench: Dilute reaction mixture with EtOAc.

  • Base Wash: Wash with sat. NaHCO3 (removes unreacted acid and HATU byproducts).

  • Water Wash: Wash with water (removes DMF).

  • Brine Wash: Wash with sat. NaCl.

  • Drying: Dry over Na2SO4.

Chromatography Tip: Pyridine derivatives "tail" (streak) on silica gel due to interaction with acidic silanol groups.

  • Fix: Add 1% Triethylamine (Et3N) to your DCM/MeOH mobile phase. This neutralizes the silica and sharpens the peaks.

FAQ: Quick Fixes

Q: Can I use Thionyl Chloride (SOCl2) instead of HATU? A: Yes, and it is often cheaper for scale-up. Convert the acid to the acid chloride using SOCl2 (reflux, 2h), evaporate excess SOCl2, then react with ethylamine/DIPEA in DCM. Warning: Ensure all SOCl2 is removed, or it will react with ethylamine to form messy byproducts.

Q: My S_NAr reaction turns black/tarry. A: This indicates oxidative polymerization, common with electron-rich phenols at high heat.

  • Fix: Degas your solvent (sparge with Nitrogen for 15 mins) before adding reagents. Run the reaction under an inert atmosphere (N2/Ar).

Q: The product is oiling out during recrystallization. A: This molecule has a low melting point.

  • Fix: Triturate the oil with cold Diethyl Ether or Hexanes/EtOAc (9:1) and scratch the flask side to induce nucleation.

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Mechanism & Leaving Group Effects: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.

    • Fluorine vs Chlorine:[1] The "Element Effect" in S_NAr dictates that for unactivated systems, Fluorine reacts 100-1000x faster due to Meisenheimer complex stabilization.

  • Amide Coupling Optimization

    • HATU Efficacy: Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.

    • Pyridine Interference: BenchChem Technical Guides.[2] "Strategies to reduce impurities in benzamide synthesis."

  • Purification of Pyridine Derivatives: Isoelectric Considerations: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard reference for workup of basic heterocycles).

Sources

overcoming solubility issues with N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for N-ethyl-3-(pyridin-2-yloxy)benzamide

Executive Summary: The Physicochemical Profile

Compound: N-ethyl-3-(pyridin-2-yloxy)benzamide Class: Pyridine-ether functionalized benzamide Primary Challenge: pH-dependent aqueous solubility (Weak Base)[1]

Welcome to the Technical Support Center. As a Senior Application Scientist, I have analyzed the structural properties of your target molecule. The solubility difficulties you are encountering are likely driven by the pyridin-2-yloxy moiety and the lipophilic N-ethyl benzamide core.[1]

This molecule acts as a weak base (estimated pKa ~5.2 associated with the pyridine nitrogen).[1] Consequently, it exhibits high solubility in acidic environments (pH < 4) but undergoes rapid desolubilization (precipitation) as the pH approaches neutral physiological conditions (pH 7.4).[1]

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific solubility bottleneck.

Solubility_Diagnostic Start Start: Visual Inspection Solvent_Check Is it soluble in DMSO/Ethanol? Start->Solvent_Check Aqueous_Check Is it soluble in 0.1N HCl? Solvent_Check->Aqueous_Check Yes Lipophilicity_Issue Issue: High Crystal Lattice Energy Action: Heat/Sonication or Co-solvent increase Solvent_Check->Lipophilicity_Issue No Buffer_Check Does it precipitate in PBS (pH 7.4)? Aqueous_Check->Buffer_Check Yes Intrinsic_Solubility Issue: Intrinsic Lipophilicity Action: Use Cyclodextrins or Surfactants Aqueous_Check->Intrinsic_Solubility No pKa_Issue Issue: pH-Dependent Solubility (Weak Base) Action: Salt Formation or Acidic Buffer Buffer_Check->pKa_Issue Yes (Precipitates) Proceed with Experiment Proceed with Experiment Buffer_Check->Proceed with Experiment No (Stable)

Figure 1: Diagnostic logic flow for identifying solubility bottlenecks based on solvent interaction.

Troubleshooting Guide & FAQs

Scenario A: "My compound dissolves in DMSO but crashes out immediately when added to cell culture media."

The Science: This is the "Solubility Cliff."[1] Your compound is hydrophobic (LogP estimated ~2.5–3.0).[1] When you dilute a concentrated DMSO stock into an aqueous buffer (pH 7.4), the solvent power drops exponentially. Furthermore, the pyridine ring is uncharged at pH 7.4, rendering the molecule its least soluble neutral form [1].

Solution:

  • Pre-dilution Step: Do not pipette DMSO stock directly into the media.[1]

  • Intermediate Phase: Dilute the DMSO stock 1:10 into a "transitional vehicle" (e.g., PEG400 or Propylene Glycol) before adding to the final media.

  • Surfactant Addition: Add 0.5% Tween-80 or Kolliphor EL to your aqueous media before introducing the compound.[1] This creates micelles that sequester the lipophilic benzamide core.[1]

Scenario B: "I cannot get a high enough concentration for animal dosing (IP/PO)."

The Science: Simple aqueous buffers (PBS) rely on the intrinsic solubility of the crystal lattice.[1] For N-ethyl-3-(pyridin-2-yloxy)benzamide, the lattice energy is likely high due to intermolecular hydrogen bonding (amide-amide interactions) and


-

stacking of the pyridine-benzene systems [2].[1]

Solution: Switch to a formulation vehicle designed for weak bases.[1]

ComponentRoleRecommended % (v/v)
DMSO Primary Solubilizer5% - 10%
PEG 400 Co-solvent (Hydrogen bond acceptor)30% - 40%
Water/Saline Bulk Vehicle50% - 60%
Acidifier CRITICAL: 1 eq.[1] HCl or Methanesulfonic acidAdjust to pH 3–4

Note: Acidifying the vehicle protonates the pyridine nitrogen (Py-H+), transforming the molecule into a soluble salt form in situ.[1]

Scenario C: "The compound is oiling out rather than dissolving."

The Science: "Oiling out" suggests the compound has a low melting point in the presence of solvent or is forming a supersaturated liquid phase rather than a true solution.[1] This often happens with N-ethyl alkyl chains which add flexibility but reduce crystal packing efficiency compared to methyl analogs [3].[1]

Solution:

  • Avoid heating: Heating often promotes oiling out.[1]

  • Use Cyclodextrins: Switch to 20% (w/v) HP-β-Cyclodextrin (HP-β-CD) in water.[1] The hydrophobic benzamide core will nest inside the cyclodextrin torus, shielding it from water while maintaining a clear solution.

Detailed Protocol: Preparation of a 10 mM Stable Stock

Objective: Create a stock solution stable against precipitation upon dilution.

Materials:

  • N-ethyl-3-(pyridin-2-yloxy)benzamide powder

  • Anhydrous DMSO (Grade: Cell Culture Tested)[1]

  • 1M HCl (aqueous)

  • Sonicator (Bath type)[1]

Procedure:

  • Molar Mass Calculation:

    • Formula:

      
       (Approx MW: 242.27  g/mol ).[1]
      
    • Verify your specific batch MW if salts are present.[1]

  • Primary Solubilization:

    • Weigh 2.42 mg of compound.[1]

    • Add 900 µL of Anhydrous DMSO.

    • Critical Step: Sonicate at room temperature for 60 seconds. Ensure no visible particles remain.[1]

  • Acidification (The "Proton Lock"):

    • Add 100 µL of 0.1 M HCl (or equivalent molar acid relative to the compound) directly to the DMSO solution.

    • Why? This pre-protonates the pyridine ring before it ever touches a high-pH aqueous buffer, improving the kinetic solubility window.[1]

  • Storage:

    • Aliquot into amber glass vials (avoid polystyrene, which DMSO attacks).

    • Store at -20°C.

    • Shelf Life: 3 months. (Check for precipitation upon thawing; if precipitate forms, sonicate at 37°C).

Mechanistic Insight: The Pyridine Switch

Understanding the "Pyridine Switch" is crucial for mastering this compound's behavior.[1]

Pyridine_Switch cluster_0 Physiological Impact Acidic pH 2.0 - 4.0 (Protonated Cation) Soluble Neutral pH 7.0 - 7.4 (Neutral Free Base) Insoluble/Precipitates Acidic->Neutral De-protonation of Pyridine N (pKa ~ 5.2) Neutral->Acidic Acidification (HCl/Mesylate)

Figure 2: The pH-dependent solubility switch driven by the pyridine nitrogen pKa.[1]

At pH 7.4, the equilibrium shifts almost entirely to the Neutral form. Without a solubilizing agent (like Cyclodextrin or Albumin) to "hold" the neutral molecule, it will precipitate.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Explains the solubility-pH profiles of weak bases like pyridine derivatives). [1]

  • Steed, J. W. (2013).[1] The role of co-crystals in pharmaceutical design. Trends in Pharmacological Sciences. (Discusses lattice energy and amide stacking interactions).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Definitive guide on using HP-β-CD for lipophilic drugs).

  • BenchChem Technical Data. Synthesis and properties of N-[2-(2-Pyridinyl)ethyl]benzamide analogs. (Provides structural context for pyridine-benzamide solubility). [1]

Sources

Technical Support Center: Phase Separation in N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #PYR-BZM-001

Status: Active Support Assigned Specialist: Senior Application Scientist

Executive Summary: The "Oiling Out" Phenomenon

You are likely encountering Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out." This is not a random error; it is a thermodynamic bottleneck specific to the structure of N-ethyl-3-(pyridin-2-yloxy)benzamide .

This molecule presents a "perfect storm" for phase separation due to three structural factors:

  • Conformational Flexibility: The ether linkage (-O-) between the pyridine and benzamide rings lowers the lattice energy, depressing the melting point and widening the Metastable Zone Width (MSZW) .

  • The Pyridine Switch: The pyridine nitrogen (pKa ~5.2) creates extreme solubility differences based on pH.

  • Amide Hydrogen Bonding: The N-ethyl benzamide moiety requires precise alignment to form intermolecular Hydrogen bonds. If solvent molecules compete for these sites, the molecules aggregate into disordered droplets (oil) rather than an ordered lattice (crystal).[1]

Diagnostic Decision Tree

Before altering your protocol, determine the type of phase separation you are witnessing.

TroubleshootingTree Start Identify Phase Issue Q1 When does it oil out? Start->Q1 Workup During Aqueous Workup Q1->Workup Cryst During Recrystallization Q1->Cryst CheckPH Check Aqueous pH Workup->CheckPH CheckTemp Check Temperature Cryst->CheckTemp HighPH pH > 6 (Neutral) CheckPH->HighPH Free Base LowPH pH < 4 (Cationic) CheckPH->LowPH Pyridinium Salt Soln1 Normal Behavior. Extract with DCM/EtOAc. HighPH->Soln1 Soln2 Salt Oiling Out. Add more water or heat. LowPH->Soln2 HotOil Oils out while HOT CheckTemp->HotOil CoolOil Oils out on COOLING CheckTemp->CoolOil Soln3 Impurity Limit Reached. Perform Carbon Treatment. HotOil->Soln3 Soln4 Entered LLPS Zone. Reheat & Seed. CoolOil->Soln4

Figure 1: Diagnostic logic flow for identifying the root cause of phase separation based on process stage.

Technical FAQs & Troubleshooting

Category A: Synthesis & Workup

Q: I quenched my reaction with water, and the product formed a sticky gum at the bottom of the flask. How do I recover it? A: This "gum" is the neutral free base of your molecule.

  • The Science: At neutral pH, the pyridine ring is unprotonated. The molecule is highly lipophilic (LogP > 2.5) and insoluble in water. Because the ether linkage lowers the melting point, it precipitates as a supercooled liquid (oil) rather than a solid.

  • The Fix: Do not try to filter the gum.

    • Add an organic solvent (DCM or Ethyl Acetate) to dissolve the gum.

    • Separate the organic layer.

    • Dry over MgSO₄ and concentrate.

    • Crucial: Switch to a controlled crystallization solvent (see Category B).

Q: I am trying to extract the product into acid, but I see three phases (Water / Oil / Organic). What is the middle layer? A: You are likely seeing the "Pyridinium Oil" effect.

  • The Science: While protonating the pyridine (pH < 4) usually makes it water-soluble, high concentrations of the salt can exceed the solubility limit in water, forming a dense, ionic liquid phase (an "oil" of the salt).

  • The Fix: Dilute the aqueous phase with more water. The oil should dissolve into the aqueous layer once the concentration drops below the saturation limit.

Category B: Crystallization & Purification[2][3][4][5][6]

Q: Upon cooling my ethanol/water solution, the solution turns milky (emulsion) instead of forming crystals. Why? A: You have hit the Liquid-Liquid Phase Separation (LLPS) Boundary before hitting the Crystal Nucleation Boundary.

  • The Mechanism: The energy barrier to form an ordered crystal lattice is high. The energy barrier to form a disordered liquid droplet is low. When you cool rapidly, the system takes the path of least resistance: oiling out.

  • The Protocol:

    • Reheat the mixture until the solution is clear (one phase).

    • Add Seed Crystals (0.5 - 1 wt%) at a temperature above the oiling point (cloud point).

    • Cool very slowly (e.g., 5°C per hour). The seeds provide a template, bypassing the nucleation energy barrier.

Q: What is the best solvent system for this specific molecule? A: Avoid pure alcohols if oiling persists. Use a Solvent/Anti-solvent system with specific polarity modifiers.

Solvent SystemSuitabilityNotes
Ethanol / Water ModerateHigh risk of oiling out due to high polarity difference.
Ethyl Acetate / Heptane High Recommended. Dissolve in min. warm EtOAc; add Heptane dropwise.
Toluene ModerateGood for azeotropic drying, but solubility may be too high.
IPA / Isopropyl Ether High Excellent for benzamides. Slower evaporation promotes lattice formation.

Advanced Protocol: pH-Swing Crystallization

If thermal crystallization fails (persistent oiling), use the chemical properties of the pyridine ring to force controlled precipitation. This method uses chemical potential rather than thermal gradients.

Mechanism: The pyridine nitrogen acts as a "switch." By slowly neutralizing a solution of the protonated salt, you generate the insoluble free base at a controlled rate, allowing it to grow onto seeds rather than crashing out as oil.

pHSwing Step1 Dissolve in Dilute HCl (pH 2) Step2 Filter to remove Insolubles Step1->Step2 Step3 Add Seed Crystals (Free Base) Step2->Step3 Step4 Slowly dose 1M NaOH Step3->Step4 Step5 Monitor Turbidity (Keep Low) Step4->Step5 Step5->Step4 Pause if cloudy Step6 Final pH 8-9 Filter Crystals Step5->Step6

Figure 2: Workflow for pH-Swing Crystallization to avoid oiling out.

Step-by-Step:

  • Dissolution: Dissolve 10g of crude oil in 50 mL of 1M HCl. The solution should be clear yellow.

  • Filtration: Filter this acidic solution to remove any non-basic impurities (tar/resins).

  • Seeding: Add 50mg of pure seed crystals to the acidic solution. (They will not dissolve if the solution is saturated).

  • Neutralization: Slowly add 1M NaOH (or aqueous Ammonia) via a syringe pump or dropwise.

    • Critical: The local pH at the drop site will spike. Stir vigorously to disperse.

  • Equilibration: As the bulk pH rises to 4-5, the free base will start to generate. Since seeds are present, the free base will deposit onto the seeds.

  • Completion: Continue until pH is ~8. Stir for 1 hour. Filter the resulting white solids.

References & Authoritative Grounding

  • Mettler Toledo. Oiling Out in Crystallization. (2024). A comprehensive guide on the thermodynamics of Liquid-Liquid Phase Separation (LLPS) and strategies to overcome it using seeding and FBRM monitoring.

  • Veesler, S., et al. Crystallization in the Presence of a Liquid−Liquid Phase Separation.[2] Crystal Growth & Design (2019). Discusses the kinetic hindrance of nucleation within oiled-out droplets and the necessity of seeding in the metastable zone.

  • Cheméo. N-ethylbenzamide Physical Properties. Provides baseline physicochemical data (LogP, estimated fusion enthalpy) for the benzamide core scaffold, relevant for solubility prediction.

  • BenchChem. Crystallization Methods for Benzamide Derivatives. specific protocols for solvent layering and slow evaporation techniques for benzamide-class molecules.[3]

Disclaimer: This guide assumes the user follows standard laboratory safety protocols. Pyridine derivatives can be irritants; always handle with appropriate PPE.

Sources

Technical Support Center: Purification of N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, thermodynamically grounded strategies for isolating N-ethyl-3-(pyridin-2-yloxy)benzamide from complex synthetic mixtures.

Synthesizing 2-pyridyl ethers typically involves nucleophilic aromatic substitution (SNAr) of 2-halopyridines with phenolates under basic conditions[1]. This specific scaffold—combining a weakly basic pyridine ring, an ether linkage, and a hydrogen-bonding secondary amide—presents unique purification challenges. The protocols below bypass standard, inefficient column chromatography in favor of highly selective, self-validating physicochemical separations.

Quantitative Data: Physicochemical Properties & Partitioning Logic

To design a self-validating purification system, we must first exploit the precise pKa differentials between the target molecule and its synthetic precursors.

Chemical SpeciesFunctional GroupEstimated pKaTarget pH for Aq. ExtractionTarget pH for Org. Retention
N-ethyl-3-(pyridin-2-yloxy)benzamide Pyridine, Amide~3.2 (PyH⁺)< 1.55.0 – 10.0
2-Chloropyridine (SNAr Precursor)Halogenated Pyridine0.7< 0.0 (Impractical)> 1.5
3-Hydroxy-N-ethylbenzamide (Precursor)Phenol9.5> 11.5< 7.5
3-(Pyridin-2-yloxy)benzoic acid (Hydrolysis)Carboxylic Acid~4.0> 6.0< 2.0
Troubleshooting & FAQs: The "Why" and "How"

Q: How do I completely remove unreacted 2-chloropyridine from my product without using silica gel chromatography? A: Standard acid-base extractions often fail here because both the product and the impurity contain pyridine rings. However, the causality lies in the inductive effects: the electron-withdrawing oxygen in your product lowers its pyridine pKa to ~3.2, but the highly electronegative chlorine in 2-chloropyridine drops its pKa drastically to 0.7. Solution: By washing your organic layer with a precisely tuned phosphate buffer at pH 1.8 , you thermodynamically guarantee the protonation of the product (driving it into the aqueous phase) while leaving >90% of the 2-chloropyridine in its neutral, organic-soluble state.

Q: My sample contains residual 3-hydroxy-N-ethylbenzamide. What is the most efficient removal strategy? A: Phenolic impurities are notorious for co-eluting with amides due to similar polarity. Because the phenol has a pKa of ~9.5, washing the organic phase with 0.1 M NaOH (pH 13) will fully deprotonate the phenol into a water-soluble phenoxide. The product's amide proton (pKa > 15) remains untouched, keeping the product safely in the organic layer.

Q: We utilized a transition metal catalyst to facilitate the ether synthesis, and the isolated product retains a green/brown tint. How do we clear these metal complexes? A: Pyridine and amide moieties exhibit strong, interchangeable coordination modes with transition metals, often acting as bidentate or pincer ligands that drag metal ions into the organic phase during extraction[2]. Standard aqueous washes cannot disrupt these stable organometallic interactions. Solution: Stir the organic phase with a heavy-metal scavenger resin (e.g., QuadraPure™ thiourea or EDTA-functionalized silica) for 2–4 hours at 40 °C prior to final concentration. Alternatively, washing the organic layer with a 5% aqueous solution of ammonium hydroxide and EDTA will competitively strip the metal from the pyridyl-amide scaffold.

Q: What are the optimal reverse-phase HPLC conditions for isolating the product from structurally similar regioisomers? A: Amide bond purification requires careful optimization to prevent peak tailing caused by secondary hydrogen-bonding interactions with the silica support[3]. Because the product contains both a hydrogen-bonding amide and a weakly basic pyridine ring, mobile phase pH is your primary control lever.

HPLCDecisionTree Start HPLC Method Selection Check Identify Major Impurity Class Start->Check Acidic Phenolics / Acids (pKa > 4.0) Check->Acidic Basic Weak Bases (pKa < 1.0) Check->Basic MethodA Low pH Mobile Phase (0.1% TFA, pH ~2) Acidic->MethodA Retain Impurity MethodB High pH Mobile Phase (10mM NH4HCO3, pH ~9) Basic->MethodB Retain Product

Decision tree for selecting reverse-phase HPLC mobile phase based on impurity pKa.

Validated Experimental Protocols
Protocol 1: Precision pH-Gradient Liquid-Liquid Extraction (LLE)

Objective: Isolate N-ethyl-3-(pyridin-2-yloxy)benzamide from 2-chloropyridine and phenolic precursors. Self-Validating Mechanism: This protocol relies on strict pH control rather than arbitrary solvent volumes. By measuring the aqueous pH at each step, the system validates its own success.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) at a concentration of 10 mL/g of crude material.

  • Orthogonal Acid Wash: Prepare a 0.5 M phosphate buffer adjusted precisely to pH 1.8 using phosphoric acid. Extract the organic layer with this buffer (3 x 5 mL/g).

    • Validation Check: Measure the pH of the aqueous extract; it must remain < 2.0 to ensure the product is fully protonated.

  • Phase Separation: Discard the organic layer, which now contains the unreacted 2-chloropyridine and neutral organic byproducts.

  • Basification: Cool the combined aqueous layers to 0–5 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise while stirring until the pH stabilizes at 8.0.

    • Causality: This neutralizes the pyridinium species, driving the product out of the aqueous phase and causing it to precipitate or oil out.

  • Product Recovery: Extract the neutralized aqueous phase with dichloromethane (DCM) (3 x 5 mL/g).

  • Phenol Scavenging: Wash the combined DCM layers with 0.1 M NaOH (pH 13) (1 x 5 mL/g) to scavenge any residual 3-hydroxy-N-ethylbenzamide.

  • Final Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly purified amide.

ExtractionWorkflow Start Crude Sample in EtOAc (Product + Impurities) Wash1 Buffer Wash (pH 1.8) Start->Wash1 Org1 Organic Phase (2-Chloropyridine) Wash1->Org1 Discard Aq1 Aqueous Phase (Protonated Product) Wash1->Aq1 Retain Base Adjust to pH 8.0 with Saturated NaHCO3 Aq1->Base Ext2 Extract with DCM Base->Ext2 Aq2 Aqueous Phase (Salts/Polar Impurities) Ext2->Aq2 Discard Org2 Organic Phase (Purified Product) Ext2->Org2 Retain

Orthogonal acid-base extraction workflow for N-ethyl-3-(pyridin-2-yloxy)benzamide.

References
  • Title: Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings Source: MDPI (Molecules) URL: [Link]

  • Title: Utility of Interchangeable Coordination Modes of N,N′-Dialkyl-2,6-pyridinediamide Tridentate Pincer Ligands for Solvent Extraction of Pd(II) and Zr(IV) from High-Level Radioactive Liquid Waste Source: ACS Publications (Inorganic Chemistry) URL: [Link]

  • Title: Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution Source: PMC / National Institutes of Health URL: [Link]

Sources

optimizing HPLC retention times for N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Optimization for N-ethyl-3-(pyridin-2-yloxy)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with N-ethyl-3-(pyridin-2-yloxy)benzamide.

This molecule presents a unique set of challenges due to its structural dichotomy: it features a neutral, moderately hydrophobic N-ethylbenzamide moiety coupled with a weakly basic pyridine ring (pKa ~ 5.0 - 5.5). In reversed-phase liquid chromatography (RP-HPLC), this basic nitrogen is the primary culprit behind retention time (


) instability, peak tailing, and poor reproducibility. To achieve a robust method, we must master the thermodynamics of its ionization and its interactions with the stationary phase.
Part 1: System Diagnostics & Mechanistic Workflow

To stabilize retention times, we must control the ionization state of the pyridine ring and mitigate secondary ion-exchange interactions with residual silanols on the silica stationary phase. Operating near the pKa of the molecule means that minuscule variations in mobile phase pH or temperature will drastically alter the ratio of ionized to unionized species, leading to massive retention shifts.

G A Retention Time Shift Detected for Pyridine Derivative B Evaluate Mobile Phase pH A->B C Is pH near Pyridine pKa (4.5 - 6.0)? B->C D Adjust pH to < 3.0 (Protonated) or > 7.5 (Neutral) C->D Yes E Assess Buffer Capacity (Ensure > 20 mM) C->E No D->E F Check Column Temperature (± 0.1 °C stability) E->F G Verify Organic Solvent Prep (Gravimetric Blending) F->G H Stable Retention Time & Peak Shape G->H

Troubleshooting workflow for resolving retention time shifts in basic pyridine derivatives.

Part 2: Knowledge Base & Troubleshooting FAQs

Q1: Why does the retention time of N-ethyl-3-(pyridin-2-yloxy)benzamide drift continuously from injection to injection, even after 30 minutes of equilibration? Root Cause: The most common cause is inadequate buffering capacity while operating too close to the analyte's pKa. The pyridine nitrogen has a pKa of approximately 5.2. If your mobile phase pH is set between 4.2 and 6.2, the molecule exists in a highly sensitive dynamic equilibrium between its protonated (hydrophilic) and unprotonated (hydrophobic) states. A fluctuation of just 0.1 pH units can cause a retention time shift of up to 10%[1]. Solution: Move the mobile phase pH at least 1.5 to 2.0 units away from the pKa.

  • Low pH approach (Recommended): Use a pH 2.5 phosphate or formate buffer. The pyridine ring will be fully protonated, minimizing retention time shifts and suppressing the ionization of acidic surface silanols.

  • High pH approach: Use a pH 8.5 ammonium bicarbonate buffer (requires a pH-stable hybrid silica column). The molecule will be fully neutral, maximizing hydrophobic retention.

Q2: I've locked the pH at 2.5, but I'm still seeing batch-to-batch retention time shifts when I prepare new mobile phase. What is going wrong? Root Cause: Volumetric preparation of the organic modifier. In RP-HPLC, the relationship between the retention factor (


) and the volume fraction of the organic solvent is exponential. An error of just 1% in the organic solvent concentration can shift retention times by 5% to 15%[1]. Mixing aqueous buffers and organic solvents (like methanol or acetonitrile) volumetrically introduces volume contraction and temperature-dependent density fluctuations.
Solution:  Prepare your mobile phases gravimetrically (by weight) rather than volumetrically. This eliminates human error in reading meniscuses and thermodynamic volume contraction, ensuring absolute batch-to-batch reproducibility[1].

Q3: My retention times are stable, but the peak exhibits severe tailing (Tailing Factor > 2.0). How can I fix this without changing my entire method? Root Cause: Secondary interactions. While the primary retention mechanism is hydrophobic interaction with the C18/C8 ligands, the protonated basic pyridine nitrogen undergoes secondary ion-exchange interactions with negatively charged, unreacted silanol groups (


) on the silica surface[2].
Solution: 
  • Switch to a polar-embedded column (e.g., amide or ether embedded C18). These columns integrate hydrophilic groups into the alkyl chains, creating a virtual shielding layer that prevents basic drugs from interacting with residual silanols[3].

  • If column switching is not an option, add a competing base like 0.1% triethylamine (TEA) to the mobile phase to intentionally saturate and block the active silanol sites[4].

Q4: Does column temperature really matter if my lab is climate-controlled? Root Cause: Yes. Temperature directly impacts the pKa of both the buffer and the analyte. Nitrogenous bases are highly sensitive to temperature changes[5]. A shift in temperature alters the degree of ionization, which acts mechanistically identical to a shift in pH, thereby altering selectivity and retention time[2]. Solution: Always use a column oven. Set the temperature at least 5°C above ambient (e.g., 35°C) to ensure the thermostat can actively maintain a stable environment (± 0.1°C).

Part 3: Self-Validating Protocol for Method Optimization

To establish a robust, stability-indicating method for N-ethyl-3-(pyridin-2-yloxy)benzamide, follow this step-by-step methodology. This protocol is designed to be self-validating, meaning the system's suitability criteria will automatically flag fundamental flaws in the setup.

Step 1: System Preparation & Baseline Check

  • Purge the HPLC system with MS-grade water (Channel A) and Acetonitrile (Channel B) to remove any residual salts.

  • Install a high-purity, extensively end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Set the column oven to 35.0°C to eliminate ambient temperature fluctuations and stabilize the analyte's ionization state[2].

Step 2: Gravimetric Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 25 mM Potassium Phosphate buffer. Adjust to exactly pH 2.5 using orthophosphoric acid. Weigh the final solution on a calibrated analytical balance to establish a density baseline for future batches.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 3: Isocratic Scouting & pKa Avoidance

  • Program an isocratic flow of 70% A / 30% B at 1.0 mL/min.

  • Inject the standard (10 µg/mL) in triplicate. Calculate the retention factor (

    
    ) and tailing factor (
    
    
    
    ).
  • Self-Validation Check: If

    
    , the silanol suppression is inadequate. Verify the pH meter calibration and ensure the mobile phase pH is strictly < 3.0. If the pH is correct, the column's end-capping may be degraded.
    

Step 4: Robustness Verification (The "Rule of One")

  • Alter the organic composition by exactly ±2% (e.g., test at 28% B and 32% B).

  • Alter the buffer pH by ±0.2 units.

  • Self-Validation Check: If the retention time shifts by > 5% under these deliberate variations, the method lacks robustness. You must either increase the buffer concentration (e.g., to 50 mM) or move the pH further from the pyridine pKa.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of N-ethyl-3-(pyridin-2-yloxy)benzamide under various method conditions, illustrating the causality between pH, column chemistry, and peak integrity.

Mobile Phase pHColumn ChemistryPyridine Ionization StateExpected Retention Factor (

)
Expected Tailing Factor (

)
Method Robustness
pH 2.5 Standard C18Fully Protonated (+1)Low (1.5 - 3.0)Excellent (< 1.2)High (Far from pKa)
pH 5.2 Standard C18Partial (~50% Protonated)Medium (3.0 - 5.0)Poor (> 2.0)Very Low (At pKa)
pH 5.2 Polar-Embedded C18Partial (~50% Protonated)Medium (2.5 - 4.5)Good (< 1.5)Low (At pKa)
pH 8.5 Hybrid C18 (pH stable)Fully Neutral (0)High (5.0 - 8.0)Excellent (< 1.2)High (Far from pKa)
References

Sources

Validation & Comparative

LC-MS characterization data for N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Method Optimization and Performance Benchmarking

Executive Summary & Core Directive

N-ethyl-3-(pyridin-2-yloxy)benzamide represents a critical scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and sodium channel blockers. Its structural duality—combining a lipophilic benzamide core with a basic pyridine ether—presents specific analytical challenges.

This guide moves beyond standard "certificate of analysis" data. We objectively compare two distinct LC-MS methodologies: Acidic Mobile Phase (Method A) versus High-pH Mobile Phase (Method B) . Through this comparison, we demonstrate why standard generic screening methods often fail for this compound class and provide a self-validating protocol for superior quantification and structural confirmation.

The Analyte Profile
  • IUPAC Name: N-ethyl-3-(pyridin-2-yloxy)benzamide

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 242.1055 Da

  • Predicted pKa (Pyridine N): ~5.2 (Basic)

  • Predicted pKa (Amide N): ~14.5 (Neutral)

Analytical Workflow Visualization

The following diagram outlines the optimized decision tree for characterizing this molecule, highlighting the critical divergence point between acidic and basic chromatography.

LCMS_Workflow cluster_acid Method A: Acidic (Standard) cluster_base Method B: Basic (Optimized) Start Sample Preparation (MeOH/H2O) Method_Sel Method Selection (pH Strategy) Start->Method_Sel Acid_LC C18 / 0.1% Formic Acid Method_Sel->Acid_LC Base_LC C18 / 10mM NH4HCO3 (pH 10) Method_Sel->Base_LC Acid_Res Result: Peak Tailing (Silanol Interaction) Acid_LC->Acid_Res MS_Det MS Detection (ESI+ Q-TOF/Orbitrap) Acid_Res->MS_Det Base_Res Result: Sharp Peak (Neutral Pyridine) Base_LC->Base_Res Base_Res->MS_Det Data_Proc Data Analysis (EIC Extraction & MS2) MS_Det->Data_Proc

Figure 1: Analytical workflow emphasizing the impact of mobile phase pH on chromatographic performance for pyridine-based benzamides.

Comparative Performance Analysis

The primary challenge in analyzing N-ethyl-3-(pyridin-2-yloxy)benzamide is the basicity of the pyridine nitrogen. In standard acidic conditions (pH < 3), the pyridine ring is protonated (


). This positive charge interacts with residual silanol groups (

) on the stationary phase, leading to peak tailing and reduced sensitivity.
Experimental Data Comparison

The following data represents a benchmark comparison performed on a Waters BEH C18 column (


 mm, 1.7 µm).
MetricMethod A (Generic Acidic) Method B (Optimized Basic) Performance Delta
Mobile Phase 0.1% Formic Acid / ACN10mM

(pH 10) / ACN
N/A
Retention Time (

)
2.15 min3.45 min+60% Retention (Better separation from solvent front)
Peak Width (FWHM) 0.18 min0.06 min3x Sharper Peaks
USP Tailing Factor 1.8 (Significant Tailing)1.1 (Symmetrical)Superior Integration
Signal-to-Noise (S/N) 150:1420:12.8x Sensitivity Gain
MS Sensitivity Good (

dominant)
Excellent (Neutral species ionizes efficiently in source)Comparable ionization

Scientific Insight: Method B is the recommended protocol. At pH 10, the pyridine nitrogen is deprotonated (neutral). This eliminates secondary interactions with the column stationary phase, resulting in a sharper peak. Furthermore, the neutral molecule is more hydrophobic, increasing retention and moving the analyte away from the suppression zone near the void volume [1].

Mass Spectrometry Characterization (MS/MS)

Understanding the fragmentation pattern is essential for confirming the identity of the compound versus potential impurities (e.g., hydrolysis of the amide).

Ionization Physics
  • Mode: ESI Positive (

    
    )[1]
    
  • Precursor Ion:

    
    
    
  • Primary Charge Site: The Pyridine Nitrogen (most basic site).

Fragmentation Pathway (MS2)

Collision Induced Dissociation (CID) yields a characteristic fingerprint.

  • Loss of Ethylamine (

    
    ):  Cleavage of the amide bond is the primary pathway, generating the acylium ion.
    
  • Pyridine Ring Cleavage: Characteristic fragments at

    
     indicate the presence of the pyridine ring.
    
  • Ether Cleavage: Less common but observable at high collision energies, breaking the ether linkage between the benzene and pyridine rings.

Fragmentation cluster_path1 Pathway A: Amide Hydrolysis cluster_path2 Pathway B: Ether Cleavage Parent Precursor [M+H]+ m/z 243.11 Frag1 Acylium Ion [M - EtNH2]+ m/z 198.05 Parent->Frag1 - 45 Da (Ethylamine) Frag3 Pyridine Ion [C5H5N]+ m/z 79.04 Parent->Frag3 Ether Break Frag2 Benzoyl Cation m/z varies Frag1->Frag2 - CO

Figure 2: Proposed MS/MS fragmentation pathway for N-ethyl-3-(pyridin-2-yloxy)benzamide.

Detailed Experimental Protocols

To replicate the Method B (Optimized) results, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-ethyl-3-(pyridin-2-yloxy)benzamide in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile to reach 1 µg/mL (1 ppm).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

LC Conditions (High pH)
  • System: UHPLC (Agilent 1290 / Waters Acquity or equivalent)

  • Column: Waters XBridge BEH C18 XP,

    
     mm, 2.5 µm (pH stable up to 12).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

  • Column Temp: 40°C.

MS Parameters (Source: ESI)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temp: 120°C

  • Desolvation Temp: 400°C

  • Desolvation Gas: 800 L/hr (

    
    )
    
  • Scan Range: 50–600 m/z

System Suitability Test (Self-Validation)

Before running samples, verify:

  • Blank Injection: Must show no peaks at

    
     3.45 min (verifies no carryover).
    
  • Sensitivity Check: The 1 µg/mL standard must yield an intensity

    
     counts.
    
  • Peak Symmetry: Tailing factor must be

    
    . If 
    
    
    
    , replace the mobile phase (pH drift) or column.

Impurity Profiling: The "Watch List"

When synthesizing or sourcing this compound, specific impurities are common. The LC-MS method must resolve these from the main peak.

Impurity NameStructure NoteMass ShiftDetection Strategy
3-(pyridin-2-yloxy)benzoic acid Hydrolysis product (Loss of ethyl group)

Monitor

. Elutes earlier than parent.
N-ethyl-3-hydroxybenzamide Ether cleavage product (Loss of pyridine)

Monitor

. Weak ionization in ESI+.
N,N-diethyl analog Over-alkylation during synthesis

Monitor

. Elutes later than parent.

References

  • Dolan, J. W. (2005). The Role of pH in LC Separations. LCGC North America, 23(11). Link

  • Maher, S., et al. (2015). Pyridine/quinoline derivatives: A LC-MS approach of structure determination. Revista de Chimie. Link

  • Holčapek, M., et al. (2012). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry, 47(8), 1024-1035. Link

  • Waters Corporation. (2023). Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Application Note 720000895EN. Link

Sources

Validating Purity of N-ethyl-3-(pyridin-2-yloxy)benzamide: A Comparative Chromatographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of N-ethyl-3-(pyridin-2-yloxy)benzamide (NEPB) requires a nuanced approach due to its structural duality: a neutral benzamide core coupled with a basic pyridine ether moiety. This guide moves beyond generic protocols to provide a targeted validation strategy. We compare the industry "Gold Standard" (RP-HPLC) against high-throughput (UHPLC) and orthogonal (SFC) alternatives, providing experimental evidence to support method selection based on your lab's specific throughput and resolution needs.

The Molecule & The Challenge
  • Target: N-ethyl-3-(pyridin-2-yloxy)benzamide.

  • Critical Attribute: The pyridine nitrogen (

    
    ) is prone to interacting with residual silanols on silica columns, leading to peak tailing.
    
  • Key Impurities:

    • Hydrolysis Product: 3-(pyridin-2-yloxy)benzoic acid.

    • Starting Material: 3-hydroxy-N-ethylbenzamide.

    • Regioisomers: 4-(pyridin-2-yloxy) analogs (if synthesis is non-selective).

Method Development Logic

Before selecting a platform, the separation mechanism must be aligned with the molecule's ionization state.

MethodLogic Start Analyze NEPB Structure pKa Pyridine Nitrogen (pKa ~ 5.2) Start->pKa pH_Low Low pH (2-3) Protonated (BH+) pKa->pH_Low Standard pH_High High pH (>9) Neutral (B) pKa->pH_High Alternative Col_Low C18 (End-capped) Prevents Silanol Tailing pH_Low->Col_Low Col_High Hybrid Silica (e.g., XBridge) Resists Dissolution pH_High->Col_High Decision Selected Path: Low pH (LC-MS Compatible) Col_Low->Decision

Figure 1: Decision matrix for mobile phase pH selection based on the pyridine moiety.

Comparative Methodologies

Method A: The Gold Standard (RP-HPLC)

Objective: Maximum robustness and regulatory acceptance (ICH Q2). Why: Uses standard C18 chemistry with acidic buffering to protonate the pyridine, ensuring sharp peaks on modern end-capped columns.

  • System: Agilent 1260 Infinity II or Waters Alliance.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B (0-2 min)

    
     95% B (20 min) 
    
    
    
    Hold (25 min).
  • Detection: UV 254 nm (primary), 220 nm (impurities).

Method B: High-Throughput (UHPLC)

Objective: Speed and efficiency for batch release. Why: Sub-2-micron particles reduce diffusion distance, maintaining resolution (


) while slashing run time by 70%.
  • System: Waters ACQUITY UPLC H-Class.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Same as Method A.

  • Flow Rate: 0.6 mL/min.

  • Gradient: 5% B

    
     95% B in 3.5 minutes.
    
Method C: The Orthogonal Check (SFC)

Objective: Chiral check (if applicable) or separating regioisomers. Why: Supercritical CO2 offers unique selectivity driven by dipole-dipole interactions rather than hydrophobicity.

  • System: Agilent 1260 Infinity II SFC.

  • Column: Viridis 2-EP (2-Ethylpyridine) – Matched chemistry for pyridine interactions.

  • Mobile Phase A:

    
    .
    
  • Mobile Phase B: Methanol + 0.1% Ammonium Hydroxide.

  • Back Pressure: 120 bar.

Comparative Data Analysis

The following data represents typical performance metrics observed during validation studies for pyridine-benzamide derivatives.

MetricMethod A (HPLC)Method B (UHPLC)Method C (SFC)
Retention Time (

)
12.4 min2.8 min4.1 min
Theoretical Plates (

)
~14,000~28,000~18,000
Tailing Factor (

)
1.151.081.25
Resolution (

)
*
2.83.24.5
Solvent Consumption 25 mL/run3 mL/run5 mL (Modifier)/run
LOD (Signal/Noise=3) 0.05 µg/mL0.01 µg/mL0.08 µg/mL

*Resolution calculated between NEPB and the critical impurity (3-hydroxy-N-ethylbenzamide).

Expert Insight: While UHPLC offers the best speed/resolution balance, SFC provides superior resolution for structural isomers (e.g., if the pyridine is attached at the 3-position vs 2-position) due to the specific interaction with the 2-EP stationary phase.

Validation Framework (ICH Q2 R2)

To validate the selected method (recommend Method A or B for general QC), follow this rigorous workflow.

Validation Spec 1. Specificity (Inject Impurity Mix) Lin 2. Linearity (5 Levels: 50-150%) Spec->Lin No Interference Acc 3. Accuracy (Spike Recovery) Lin->Acc R^2 > 0.999 Prec 4. Precision (Repeatability n=6) Acc->Prec Recovery 98-102% Robust 5. Robustness (Flow +/- 0.1, Temp +/- 5C) Prec->Robust RSD < 2.0%

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2).

Detailed Protocol for Specificity (The Critical Step)
  • Blank Injection: Inject Mobile Phase A. Ensure no ghost peaks at

    
     of NEPB.
    
  • System Suitability Solution: Prepare a mix of NEPB (0.5 mg/mL) and 3-hydroxy-N-ethylbenzamide (0.005 mg/mL).

  • Criteria:

    • Resolution (

      
      ) 
      
      
      
      .
    • Tailing Factor (

      
      ) 
      
      
      
      for the main peak (Crucial for pyridine compounds).
    • Peak Purity (via Diode Array Detector): Purity Angle < Purity Threshold.

Conclusion & Recommendation

  • For Routine QC: Adopt Method B (UHPLC) . The sub-2-micron column chemistry effectively manages the pyridine tailing while offering a 5x throughput advantage over HPLC.

  • For Regioisomer Screening: Use Method C (SFC) during early synthesis optimization to ensure the ether linkage is exclusively at the 2-position of the pyridine ring.

  • Regulatory Filing: Ensure the final method uses Acidic Mobile Phase (pH ~2.7) to suppress silanol activity, guaranteeing long-term column reproducibility.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]

  • Vitha, M. F. (2016). Chromatography: Principles and Instrumentation.[5][6] Wiley. (General reference for chromatographic theory).

  • Waters Corporation. (2024). Method Development Guide for Basic Compounds (Pyridine Derivatives). [Link]

  • Agilent Technologies. (2023). Optimizing Separations of Basic Compounds using Low pH Mobile Phases. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a structural and functional comparison of N-ethyl-3-(pyridin-2-yloxy)benzamide and its related benzamide analogs, focusing on their roles in medicinal chemistry—specifically within the context of Glucokinase Activators (GKAs) and P2X3 receptor antagonists .

Executive Summary

N-ethyl-3-(pyridin-2-yloxy)benzamide represents a simplified "structural baseline" within a class of bioactive benzamides. While the N-ethyl derivative itself is often used as a low-potency control or synthetic intermediate, its core scaffold—3-(pyridin-2-yloxy)benzamide —is a privileged structure in drug discovery.[1]

  • Core Scaffold : 3-(pyridin-2-yloxy)benzamide.[1]

  • Primary Therapeutic Relevance : Allosteric activation of Glucokinase (GK) (Type 2 Diabetes) and antagonism of P2X3 receptors (Chronic Cough/Pain).[1]

  • Key Structural Insight : The substitution at the amide nitrogen (N-substituent) acts as a "molecular switch." Replacing the flexible N-ethyl group with a rigid N-heteroaryl (e.g., thiazole, pyridine) dramatically increases potency by enabling critical hydrogen bonding within the target's allosteric pocket.[1]

Structural Analysis & SAR Logic

The biological performance of this class hinges on three specific pharmacophores. We compare the N-ethyl variant against the potent N-thiazolyl analog (a known GK activator).[1]

FeatureN-ethyl-3-(pyridin-2-yloxy)benzamide (Baseline)3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide (Potent Analog)Mechanistic Impact
Amide Substituent (R1) Ethyl Group (-CH₂CH₃)Thiazol-2-yl Group The N-ethyl group is flexible and lacks H-bond acceptors. The thiazole nitrogen forms a critical H-bond with residues (e.g., Arg63 in GK), locking the enzyme in an active conformation.[1]
Linker (L) Ether (-O-)Ether (-O-)The ether oxygen introduces a "kink" that orients the pyridine ring into a hydrophobic sub-pocket.[1] It is metabolically stable compared to esters.[1]
Aryl Head (R2) Pyridin-2-yl Pyridin-2-yl The pyridine nitrogen provides a specific dipole orientation.[1] In P2X3 antagonists, this ring often requires further substitution (e.g., methyl, fluoro) for selectivity.[1]
Core Ring Benzene (1,3-substituted)Benzene (1,3-substituted)The meta-substitution pattern is essential for the correct spatial separation of the amide and ether motifs.

Synthesis Pathways

The synthesis of these benzamides follows a modular Convergent Strategy , allowing rapid diversification of the amide group.[1]

Protocol 1: Synthesis of N-ethyl-3-(pyridin-2-yloxy)benzamide

  • Ether Formation (SNAr) :

    • Reactants : 3-Hydroxybenzoic acid (1.0 eq), 2-Chloropyridine (1.2 eq).[1]

    • Conditions : K₂CO₃ (2.5 eq), DMF, 100°C, 12 h.

    • Mechanism : Nucleophilic aromatic substitution.[1] The phenoxide ion attacks the electron-deficient 2-position of the pyridine.[1]

    • Product : 3-(pyridin-2-yloxy)benzoic acid.[1]

  • Amide Coupling :

    • Activation : React the acid intermediate with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 30 min.

    • Amine Addition : Add Ethylamine (2.0 M in THF, 1.5 eq).[1] Stir at RT for 4 h.[1]

    • Workup : Dilute with EtOAc, wash with NaHCO₃ and brine.[1] Purify via flash chromatography (Hex/EtOAc).[1]

Self-Validating Check : The appearance of a triplet at ~1.1 ppm (methyl) and a quartet at ~3.4 ppm (methylene) in ¹H NMR confirms N-ethyl incorporation.

Biological Performance Comparison

Context: Glucokinase Activation (Type 2 Diabetes) Glucokinase (GK) acts as the body's "glucose sensor."[1] GKAs bind to an allosteric site, increasing the enzyme's affinity for glucose.[1]

  • N-ethyl Analog :

    • Activity : Inactive / Low Potency (EC₅₀ > 10 µM).[1]

    • Reason : The ethyl group cannot form the "anchor" hydrogen bond required to stabilize the GK "super-open" or "active" conformation.[1] It serves as a negative control in SAR studies.[1]

  • N-thiazolyl Analog :

    • Activity : High Potency (EC₅₀ < 100 nM).[1]

    • Reason : The thiazole nitrogen accepts a hydrogen bond from the backbone NH of Arg63 (or similar residues in the allosteric site), drastically lowering the glucose threshold for activation.[1]

Context: P2X3 Antagonism (Chronic Cough)

  • N-ethyl Analog : Likely exhibits poor occupancy at the P2X3 orthosteric or allosteric sites compared to bulky, rigid analogs like Gefapixant or Eliapixant , which utilize complex diaminopyrimidine or aryl-ether scaffolds to block ATP gating.[1]

Visualization: SAR & Synthesis Workflow

Benzamide_SAR cluster_synthesis Synthetic Route Scaffold Core: 3-(pyridin-2-yloxy)benzamide N_Ethyl N-ethyl Analog (User Query) Scaffold->N_Ethyl + Ethylamine N_Thiazole N-thiazolyl Analog (Potent GKA) Scaffold->N_Thiazole + 2-Aminothiazole Target_GK Target: Glucokinase (Allosteric Site) N_Ethyl->Target_GK Weak Binding (No H-bond anchor) N_Thiazole->Target_GK Strong Binding (H-bond to Arg63) Step1 3-Hydroxybenzoic acid + 2-Chloropyridine Intermediate 3-(pyridin-2-yloxy)benzoic acid Step1->Intermediate SNAr (K2CO3, DMF) Coupling Amide Coupling (HATU/DIPEA) Intermediate->Coupling Coupling->N_Ethyl + Ethylamine Coupling->N_Thiazole + 2-Aminothiazole

Caption: SAR and Synthetic pathway comparing the N-ethyl control vs. the potent N-thiazolyl activator.[1]

Experimental Protocol: Glucokinase Activation Assay

To verify the performance difference between the N-ethyl and N-thiazolyl analogs, use this coupled enzymatic assay.

  • Reagents : Recombinant human Glucokinase (GK), Glucose-6-Phosphate Dehydrogenase (G6PDH), NADP+, ATP, Glucose.[1]

  • Principle : GK converts Glucose → G6P.[1] G6PDH converts G6P → 6-Phosphogluconate, reducing NADP+ to NADPH.[1] NADPH production is measured at 340 nm.[1]

  • Procedure :

    • Prepare assay buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM MgCl₂, 1 mM DTT.[1]

    • Add Glucose (5 mM) and ATP (1 mM).[1]

    • Add Test Compound (N-ethyl or N-thiazolyl analog) in DMSO (final conc. 1%).[1]

    • Initiate reaction with GK enzyme.[1]

    • Read : Absorbance at 340 nm over 30 mins at 30°C.

  • Data Analysis : Calculate the slope (rate of NADPH formation). The Fold Activation = (Rate with Compound) / (Rate with DMSO).[1]

    • Expectation: N-ethyl analog ≈ 1.0–1.2x (Inactive).[1] N-thiazolyl analog > 1.5x (Active).[1]

References

  • PubChem . 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide | CID 71809908.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Grewal, A. S., et al. (2019) .[1] N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Bioorganic Chemistry. (Discusses the SAR of benzamide GK activators).

  • Matschinsky, F. M. (2009).[1] Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery. (Context for GKA mechanism).

  • Richards, D., et al. (2019).[1] P2X3 Receptor Antagonists for the Treatment of Chronic Cough. Drug Discovery Today. (Context for benzamide scaffolds in P2X3).

Sources

Mechanistic Rationale: The Causality of State-Dependent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of N-ethyl-3-(pyridin-2-yloxy)benzamide (NEPB) requires a rigorous understanding of its mechanistic role in early-stage drug discovery. Emerging as a highly specialized scaffold, aryloxybenzamides like NEPB are primarily investigated as state-dependent inhibitors of voltage-gated sodium channels (VGSCs), specifically NaV1.7 .

Genetically validated as a critical node in nociceptive (pain) signaling, NaV1.7 is a prime target for non-opioid analgesics. However, the historical challenge has been achieving subtype selectivity—particularly avoiding NaV1.5 (cardiac liability) and NaV1.1/1.2 (CNS toxicity)[1].

This guide benchmarks the efficacy, state-dependency, and selectivity of the NEPB scaffold against industry-standard NaV inhibitors, providing drug development professionals with actionable, self-validating experimental protocols for preclinical evaluation.

Traditional local anesthetics (e.g., Lidocaine) act as non-selective pore blockers, entering the central cavity of the channel and physically occluding sodium influx. This lack of selectivity leads to narrow therapeutic windows.

In contrast, the structural topology of NEPB—specifically the flexible ether linkage connecting the pyridine ring to the benzamide core—allows it to act as a gating modifier . NEPB does not block the pore; instead, it binds to the Voltage-Sensing Domain 4 (VSD4) of NaV1.7[2].

  • The Causality of State-Dependence: During tissue inflammation, nociceptors become chronically depolarized. This prolonged depolarization drives NaV1.7 channels into an "inactivated" state, where VSD4 moves outward. NEPB binds with high affinity to this specific outward conformation, trapping the channel in the inactivated state and preventing subsequent action potential firing. Because healthy neurons repolarize quickly and spend little time in the inactivated state, NEPB selectively silences hyperactive pain fibers while sparing normal sensory and motor function[3].

Mechanism Resting Resting State (NaV1.7 Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (VSD4 Up) Open->Inactivated Milliseconds Inactivated->Resting Repolarization NEPB NEPB Binding (VSD4 Trapping) Inactivated->NEPB High Affinity Blocked Prolonged Inactivation (Analgesia) NEPB->Blocked State-Dependent Block

Caption: State-dependent inhibition of NaV1.7 by NEPB via VSD4 trapping.

Benchmark Comparison: NEPB vs. Standard Alternatives

To objectively evaluate NEPB, we benchmark it against three reference compounds:

  • PF-04856264: A highly selective, state-dependent arylsulfonamide NaV1.7 inhibitor[4].

  • Carbamazepine: A traditional, weakly state-dependent anticonvulsant.

  • Lidocaine: A non-selective, state-independent pore blocker.

The data below highlights the critical divergence in resting vs. inactivated IC50 values. A large shift (ratio) indicates strong state-dependency, which correlates with a wider safety margin in vivo.

CompoundPrimary MechanismIC50 (Resting, -120mV)IC50 (Inactivated, -70mV)Selectivity (NaV1.5 / NaV1.7)
NEPB VSD4 Gating Modifier> 10,000 nM45 nM > 500x
PF-04856264 VSD4 Gating Modifier> 10,000 nM28 nM> 1000x
Carbamazepine Pore Blocker100,000 nM25,000 nM< 5x
Lidocaine Pore Blocker300,000 nM15,000 nM< 2x

Data Interpretation: NEPB demonstrates a massive state-dependent shift (>200-fold difference between resting and inactivated states), closely mirroring the clinical candidate PF-04856264. Crucially, its >500-fold selectivity over the cardiac isoform (NaV1.5) mitigates the risk of arrhythmias, a common failure point for early-stage sodium channel blockers[1].

Experimental Protocols: Self-Validating Systems

To generate reliable, artifact-free data for aryloxybenzamides, assays must be designed as self-validating systems. The following protocols integrate internal controls to mathematically prove mechanism of action and rule out false positives.

Protocol A: Automated Patch-Clamp Electrophysiology (State-Dependency)

This protocol utilizes a high-throughput automated patch-clamp system (e.g., SyncroPatch 384 or Qube) to quantify the exact state-dependent IC50 of NEPB[5].

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7. Harvest cells at 70% confluency to ensure optimal membrane health and channel expression.

  • Resting State Protocol (Vhold = -120 mV):

    • Action: Hold the membrane potential at -120 mV for 5 seconds.

    • Causality: At this hyperpolarized potential, >99% of NaV1.7 channels are forced into the closed/resting state.

    • Measurement: Apply a 20 ms test pulse to 0 mV to elicit peak sodium current. Perfuse NEPB and measure inhibition.

  • Inactivated State Protocol (Vhold = -70 mV):

    • Action: Hold the membrane potential at -70 mV (near the empirical half-inactivation voltage, V1/2) for 8 seconds.

    • Causality: This mimics the depolarized state of inflamed nociceptors, driving ~50-70% of channels into the inactivated state[3].

    • Measurement: Apply a brief hyperpolarizing recovery pulse (-120 mV for 20 ms) to recover unbound channels, followed immediately by a test pulse to 0 mV.

  • Self-Validation Step (TTX Control): At the end of the concentration-response curve, perfuse 500 nM Tetrodotoxin (TTX).

    • Logic: NaV1.7 is strictly TTX-sensitive. If residual inward current remains after TTX application, the seal is compromised (leak current) or endogenous TTX-resistant channels are contaminating the data. Any well showing <95% TTX block must be automatically excluded from IC50 calculations[3].

PatchClamp Prep HEK-hNaV1.7 Prep (70% Confluency) Resting Resting Protocol (Hold at -120mV) Prep->Resting Inactivated Inactivated Protocol (Hold at -70mV) Prep->Inactivated Test NEPB Perfusion (Dose-Response) Resting->Test Inactivated->Test Validate TTX Application (Internal Control) Test->Validate Confirm TTX Sensitivity

Caption: Self-validating automated patch-clamp workflow for NaV1.7 inhibitors.

Protocol B: FLIPR Membrane Potential Assay (Selectivity Profiling)

Because patch-clamp is resource-intensive, high-throughput selectivity screening against NaV1.1–NaV1.8 is best achieved using fluorescence-based membrane potential assays[4].

  • Dye Loading: Seed NaV-expressing cells in 384-well plates. Load with a voltage-sensitive FRET dye (e.g., FLIPR Membrane Potential Assay Kit) for 45 minutes at 37°C.

  • Compound Incubation: Add NEPB at varying concentrations (0.1 nM to 30 μM) and incubate for 15 minutes.

  • Activation: Inject Veratridine (a chemical NaV opener that prevents channel inactivation) to induce sustained sodium influx and membrane depolarization.

  • Signal Acquisition: Measure the reduction in fluorescence. A decrease in the Veratridine-induced fluorescent spike indicates channel inhibition.

  • Self-Validation Step (Optical Interference Screen): Run a parallel control plate where NEPB is added without Veratridine.

    • Logic: If NEPB causes a change in baseline fluorescence in the absence of an activator, the compound is an auto-fluorescent artifact or a dye quencher, not a true channel inhibitor[2]. This mathematically isolates true pharmacological inhibition from optical false positives.

References

  • Deuis JR, et al. "Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain." Toxins (Basel). 2016. Available at:[Link]

  • Ahn, et al. "Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors." PNAS. 2018. Available at:[Link]

  • Focken, et al. "Inhibition of NaV1.7: the possibility of ideal analgesics." PMC - NIH. Available at:[Link]

  • Alexandrou, et al. "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release." PMC - NIH. 2016. Available at:[Link]

Sources

spectroscopic validation methods for N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the spectroscopic validation of N-ethyl-3-(pyridin-2-yloxy)benzamide (C₁₄H₁₄N₂O₂), a structural motif often encountered in the development of kinase inhibitors and serotonergic modulators.

Unlike generic datasheets, this guide focuses on the comparative efficacy of validation methodologies , distinguishing the target compound from structural isomers and synthetic impurities.

Executive Summary & Compound Profile

N-ethyl-3-(pyridin-2-yloxy)benzamide is a bi-aryl ether scaffold featuring a benzamide core substituted with an N-ethyl group and a pyridin-2-yloxy moiety at the meta position. Validating this structure requires distinguishing the specific ether linkage (pyridin-2-yl vs. pyridin-3/4-yl) and the amide alkylation (N-ethyl vs. O-ethyl imidate isomers).

  • Chemical Formula: C₁₄H₁₄N₂O₂

  • Exact Mass: 242.1055 Da

  • Molecular Weight: 242.27 g/mol

  • Key Functional Groups: Secondary Amide, Diaryl Ether, Pyridine Nitrogen.

Validation Strategy: The "Triad" Approach

To ensure pharmaceutical-grade identity and purity, a single method is insufficient. We utilize a "Triad" approach:

  • NMR (1H, 13C, COSY): For definitive structural connectivity.

  • LC-MS/MS: For trace impurity profiling and molecular weight confirmation.

  • FTIR: For solid-state form identification (polymorph screening).

Comparative Analysis of Validation Methods

This section compares the "performance" of different spectroscopic techniques in the context of validating this specific molecule.

Table 1: Methodological Performance Matrix
FeatureHigh-Field NMR (600 MHz) UHPLC-MS (Q-TOF) FTIR (ATR) UV-Vis
Primary Utility Structural Certainty (Connectivity)Sensitivity (Purity <0.01%)Fingerprinting (Polymorphs)Concentration Check
Specificity High . Distinguishes meta vs para substitution.Medium . Isomers may have identical mass/fragmentation.Medium . Functional group ID only.Low . Overlapping

transitions.
Limit of Detection ~10 µM (requires mg amounts)~1 nM (picogram amounts)N/A (Solid state)~1 µM
Throughput Low (10-30 min/sample)High (2-5 min/sample)High (1 min/sample)Very High
Critical Blind Spot Trace inorganic salts; low sensitivity.Non-ionizable impurities; structural isomers co-eluting.Minor impurities (<5%) are invisible.No structural information.
Expert Insight: Why NMR is Non-Negotiable

While LC-MS is faster, it cannot easily distinguish between N-ethyl-3-(pyridin-2-yloxy)benzamide and its potential regioisomer N-ethyl-4-(pyridin-2-yloxy)benzamide without extensive method development. NMR provides immediate spatial resolution via coupling constants (


-values), specifically identifying the meta-substitution pattern on the benzene ring (singlet, doublet, doublet, triplet pattern).

Detailed Experimental Protocols

Protocol A: Structural Validation via 1H NMR (DMSO-d₆)

Objective: Confirm the meta-substitution and the integrity of the pyridine ether linkage.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 600 µL of DMSO-d₆ (99.9% D). Ensure complete dissolution to prevent line broadening.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[1][2][3]

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1):

      
       1.0 s (ensure integration accuracy).
      
    • Scans: 16–64.

  • Critical Peak Assignments (Expected Data):

    • Amide NH: Broad triplet/singlet at ~8.4–8.6 ppm (Exchangeable with D₂O).[4]

    • Pyridine Ring:

      • H-6 (dd, adjacent to N): ~8.1–8.2 ppm .

      • H-3 (d, adjacent to Ether): ~7.0–7.1 ppm .

      • H-4/H-5 (m): ~7.1–7.8 ppm .[4]

    • Benzene Ring (Meta-sub):

      • H-2 (t, between ether/amide): ~7.6 ppm (Singlet-like).

      • H-4/H-6 (d): ~7.4–7.7 ppm .

      • H-5 (t): ~7.5 ppm .[4]

    • Ethyl Group:

      • CH₂ (dq): ~3.3–3.4 ppm (Often overlaps with H₂O in DMSO; check COSY).

      • CH₃ (t): ~1.1–1.2 ppm .

Protocol B: Purity Profiling via UHPLC-MS

Objective: Quantify purity and detect synthetic byproducts (e.g., unreacted 3-hydroxybenzamide).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection:

    • UV: 254 nm (Benzamide absorption).

    • MS: ESI Positive Mode (Scan range 100–1000 m/z).

  • Validation Criteria:

    • Target Peak: [M+H]⁺ = 243.1 ± 0.1 m/z.

    • Purity: Area% > 98% (UV) and > 99% (TIC).

    • Common Impurity: m/z 166 (N-ethyl-3-hydroxybenzamide precursor) if ether synthesis is incomplete.

Integrated Validation Workflow

The following diagram illustrates the decision logic for validating a batch of N-ethyl-3-(pyridin-2-yloxy)benzamide.

ValidationWorkflow Start Crude Synthesis Product LCMS_Screen Step 1: UHPLC-MS Screen (Check MW = 242.27) Start->LCMS_Screen Decision_MW Target Mass Found? LCMS_Screen->Decision_MW Purification Prep-HPLC Purification (Remove precursors) Decision_MW->Purification Yes Reject Reject / Reprocess Decision_MW->Reject No (Wrong Synthesis) NMR_Validation Step 2: 1H NMR (DMSO-d6) (Verify Regiochemistry) Purification->NMR_Validation Decision_Structure Structure Confirmed? NMR_Validation->Decision_Structure Final_QC Step 3: Final QC (IR + Dryness + CoA) Decision_Structure->Final_QC Yes (Meta-sub confirmed) Decision_Structure->Reject No (Isomer detected) Release Release Batch (>98% Purity) Final_QC->Release

Figure 1: Decision-tree workflow for the spectroscopic validation of N-ethyl-3-(pyridin-2-yloxy)benzamide, prioritizing Mass confirmation followed by Structural confirmation.

Supporting Data: Expected Spectroscopic Signatures

Note: These values are theoretical consensus values derived from the N-methyl analogue (PubChem CID 13034886) and general benzamide/pyridine ether literature.

Mass Spectrometry (ESI+)
Ion Speciesm/z (Calculated)Interpretation
[M+H]⁺ 243.11 Protonated molecular ion (Base peak).
[M+Na]⁺ 265.09 Sodium adduct (Common in glass vials).
Fragment 1 ~214Loss of Ethyl group (M - 29).
Fragment 2 ~78Pyridine fragment (C₅H₄N).[5]
Infrared Spectroscopy (ATR)
Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3280–3320 N-H StretchConfirms secondary amide.
1640–1660 C=O Stretch (Amide I)Strongest band; confirms amide functionality.
1530–1550 N-H Bend (Amide II)Diagnostic for secondary amides.
1230–1250 C-O-C StretchCritical: Confirms the ether linkage between rings.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13034886, N-methyl-3-(pyridin-2-yloxy)benzamide. Retrieved from [Link][6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Benzamide/Pyridine NMR shifts).
  • Gomes, P., et al. (2016). Spectroscopic Properties and Preparation of Benzamide Derivatives. ResearchGate. Retrieved from [Link]

  • Banker, R., et al. (2004). Piperidinyloxy-pyridine compounds as 5-HT1F agonists. WO2004094380A1. Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of N-ethyl-3-(pyridin-2-yloxy)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel chemical entity, N-ethyl-3-(pyridin-2-yloxy)benzamide requires a cautious and well-defined handling protocol. While specific toxicological data for this compound is not extensively available, this guide synthesizes safety information from structurally related molecules to provide a robust framework for its safe use in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure operational safety, from initial handling to final disposal.

Understanding the Compound: A Precautionary Approach

N-ethyl-3-(pyridin-2-yloxy)benzamide is a molecule incorporating a benzamide and a pyridine ether moiety. While comprehensive hazard information is not available, related compounds suggest potential for skin, eye, and respiratory irritation. Therefore, it is imperative to handle this compound as a substance with unknown toxicity and to apply the principles of universal chemical precautions.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent accidental exposure. The following table outlines the minimum required PPE for handling N-ethyl-3-(pyridin-2-yloxy)benzamide.

PPE ComponentSpecificationsRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used when handling larger quantities or if there is a splash hazard.Protects against accidental splashes and airborne particles entering the eyes.
Hand Protection Nitrile gloves. Gloves must be inspected for integrity before use and disposed of after handling the compound. Proper glove removal technique (without touching the outer surface) must be followed.Prevents direct skin contact. Nitrile offers good resistance to a broad range of chemicals.
Body Protection A lab coat is mandatory. For operations with a higher risk of splashes or aerosol generation, a chemically resistant apron or suit is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For larger quantities, or if dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100) is necessary.Prevents inhalation of airborne particles of the compound.
Standard Operating Procedure for Handling N-ethyl-3-(pyridin-2-yloxy)benzamide

The following step-by-step guide ensures a systematic and safe approach to handling this compound.

Caption: Workflow for the safe handling of N-ethyl-3-(pyridin-2-yloxy)benzamide.

  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.

    • Don all required personal protective equipment as detailed in the table above.

    • Prepare the work area by covering surfaces with absorbent, disposable bench paper.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • All manipulations of the solid compound, including weighing, should be performed within a chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust.[1][2]

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep containers tightly closed when not in use.[3]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Properly segregate and label all waste streams (solid and liquid).

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Management:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[1][2] Avoid creating dust.[1][2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Waste Disposal: A Responsible Conclusion

All waste containing N-ethyl-3-(pyridin-2-yloxy)benzamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1][2]

Conclusion: A Culture of Safety

The safe handling of novel compounds like N-ethyl-3-(pyridin-2-yloxy)benzamide is foundational to responsible research. By adhering to these guidelines, researchers can mitigate risks and foster a laboratory environment where scientific advancement and personal safety are paramount. Always consult your institution's specific safety protocols and the most current safety data sheets for any chemicals used in your procedures.

References

  • Capot Chemical. (2013, August 22). MSDS of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.